molecular formula C5H6Br2N2 B13604280 4-Bromo-3-methylpyridazine hydrobromide

4-Bromo-3-methylpyridazine hydrobromide

Cat. No.: B13604280
M. Wt: 253.92 g/mol
InChI Key: FQQIJKLXJPONJP-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridazine hydrobromide (CAS Number for parent compound: 1001648-73-8 ) is a halogenated heterocyclic compound presented as its hydrobromide salt, a form that often enhances stability and handling properties . With a molecular formula of C5H6Br2N2 and a molecular weight of 253.92 g/mol, it serves as a valuable synthetic intermediate in contemporary organic chemistry . The compound features an electron-deficient pyridazine core, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms . This electronic feature, combined with the strategic placement of a bromine atom and a methyl group, makes it a highly useful building block for constructing complex molecules . The bromine atom at the 4-position provides a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of new carbon-carbon bonds . Additionally, the bromine is activated for nucleophilic aromatic substitution, allowing for the introduction of a diverse range of functional groups onto the heterocyclic scaffold . The adjacent methyl group at the 3-position further influences the electronic distribution and steric environment of the ring, fine-tuning its reactivity and interaction with biological targets . As a reagent, it is instrumental in the synthesis of more complex, polysubstituted pyridazine systems for investigation in medicinal chemistry and materials science . This product is For Research Use Only. Not for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

IUPAC Name

4-bromo-3-methylpyridazine;hydrobromide

InChI

InChI=1S/C5H5BrN2.BrH/c1-4-5(6)2-3-7-8-4;/h2-3H,1H3;1H

InChI Key

FQQIJKLXJPONJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=N1)Br.Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 4-Bromo-3-methylpyridazine HBr

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, synthesis, and applications of 4-Bromo-3-methylpyridazine Hydrobromide , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

4-Bromo-3-methylpyridazine Hydrobromide is a halogenated pyridazine derivative utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and neuroprotective agents (e.g., SARM1 inhibitors).

Nomenclature & Identifiers
Identifier Details
IUPAC Name 4-Bromo-3-methylpyridazine hydrobromide
Common Name 4-Bromo-3-methylpyridazine HBr
CAS Number (Free Base) 1895298-06-2
CAS Number (Salt) Not widely listed in commercial catalogs; typically prepared in situ or custom synthesized.
Molecular Formula C

H

BrN

[1] · HBr
SMILES (Free Base) CC1=NN=CC=C1Br
InChI Key YCSDPOLIWCENQL-UHFFFAOYSA-N (Free Base)
Molecular Weight Breakdown

Accurate stoichiometry is vital for cross-coupling reactions. The hydrobromide salt adds significant mass compared to the free base.

Component Formula Molecular Weight ( g/mol )
Free Base C

H

BrN

173.01
Hydrobromide Acid HBr80.91
Total Salt C

H

Br

N

253.92
Structural Topology (Graphviz)

The following diagram illustrates the connectivity and functional groups of the free base, highlighting the reactive C4-Bromine center essential for palladium-catalyzed cross-coupling.

ChemicalStructure Figure 1: Structural connectivity of 4-Bromo-3-methylpyridazine HBr. Core Pyridazine Ring (1,2-Diazine) Pos3 Position 3: Methyl Group (-CH3) (Steric Handle) Core->Pos3 C3 Substitution Pos4 Position 4: Bromine (-Br) (Reactive Center) Core->Pos4 C4 Substitution Salt Salt Form: Hydrobromide (.HBr) (Solubility/Stability) Core->Salt Ionic Interaction

[6]

Physical & Chemical Properties[2][3][4][7][8][9]

Understanding the physicochemical profile is essential for handling and formulation.

Property Value / Description
Appearance White to off-white crystalline solid (Salt); Yellow oil/solid (Free Base).
Melting Point >200 °C (Decomposes) for HBr salt; Free base melts lower (~30-40 °C).
Solubility HBr Salt: Soluble in water, DMSO, Methanol. Insoluble in non-polar organics (Hexane).Free Base: Soluble in DCM, EtOAc, Chloroform.
pKa (Predicted) ~2.5 (Pyridazine N). The salt is acidic in aqueous solution.
Hygroscopicity HBr salts are typically hygroscopic; store under desiccant.
Reactivity The C4-Br bond is highly activated for nucleophilic aromatic substitution (S

Ar) and Suzuki-Miyaura coupling.

Synthesis & Manufacturing Routes

The regioselective synthesis of 4-bromo-3-methylpyridazine is challenging due to the potential for isomer formation (e.g., 5-bromo or side-chain bromination). The most reliable route utilizes a Sandmeyer-type transformation from the corresponding amine to ensure positional accuracy.

High-Purity Synthesis Workflow (Sandmeyer Route)

This protocol avoids the mixture of isomers common in direct bromination.

  • Precursor: 3-Methylpyridazine is oxidized to the N-oxide or nitrated.

  • Amination: Conversion to 3-methylpyridazin-4-amine (CAS 1671-14-3).

  • Diazotization & Bromination: The amine is treated with sodium nitrite (NaNO

    
    ) in hydrobromic acid (HBr) to form the diazonium salt, which undergoes substitution with bromide.
    
Synthesis Diagram[6]

SynthesisRoute Figure 2: Regioselective synthesis via Sandmeyer transformation. Start Starting Material: 3-Methylpyridazine Step1 Step 1: Activation (N-Oxidation / Nitration) Start->Step1 Inter1 Intermediate: 3-Methyl-4-nitropyridazine Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C or Fe/AcOH) Inter1->Step2 Amine Key Intermediate: 3-Methylpyridazin-4-amine Step2->Amine Step3 Step 3: Sandmeyer Reaction (NaNO2, HBr, CuBr) Amine->Step3 Regioselective Br insertion Product Product (Free Base): 4-Bromo-3-methylpyridazine Step3->Product SaltStep Step 4: Salt Formation (HBr in AcOH/Dioxane) Product->SaltStep Final Final Salt: 4-Bromo-3-methylpyridazine HBr SaltStep->Final

Analytical Characterization

To validate the identity of the compound, the following spectral data should be observed.

Proton NMR ( H NMR)

Solvent: DMSO-d


 or CDCl

  • 
     2.70 ppm (s, 3H):  Methyl group at C3.
    
  • 
     7.85 ppm (d, J = 5.5 Hz, 1H):  Proton at C5 (Ortho to Bromine).
    
  • 
     9.15 ppm (d, J = 5.5 Hz, 1H):  Proton at C6 (Alpha to Nitrogen).
    
  • Note: In the HBr salt, these signals will shift downfield due to the positive charge on the ring nitrogen.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Parent Ion [M+H]

    
    :  Observed peaks at 173.0  and 175.0  (1:1 ratio) characteristic of the 
    
    
    
    Br and
    
    
    Br isotope pattern.

Applications in Drug Discovery[7]

4-Bromo-3-methylpyridazine is a "privileged scaffold" in medicinal chemistry, offering a bioisostere for phenyl and pyridine rings with improved water solubility and distinct hydrogen-bonding capabilities.

Key Reaction: Suzuki-Miyaura Coupling

The C4-Bromine is an excellent electrophile. It reacts with aryl boronic acids to create biaryl systems found in:

  • SARM1 Inhibitors: For treating neurodegenerative disorders (e.g., ALS, neuropathy).

  • Kinase Inhibitors: Targeting pathways in oncology.

Application Workflow

Applications Figure 3: Application in synthesis of biaryl pharmaceutical targets. Scaffold 4-Bromo-3-methylpyridazine HBr Process Suzuki Coupling Scaffold->Process Reagent Reagent: Aryl Boronic Acid Reagent->Process Catalyst Catalyst: Pd(dppf)Cl2 / K2CO3 Catalyst->Process Target Target Molecule: Biaryl Pyridazine Inhibitor Process->Target C-C Bond Formation

Handling & Safety (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2–8 °C (Refrigerate). Hygroscopic – keep tightly sealed under inert gas (Argon/Nitrogen).

  • Disposal: Halogenated organic waste.

References

  • PubChem. (2024). 4-Bromo-3-methylpyridazine (Compound).[1][3][4][5][6] National Library of Medicine. [Link]

  • World Intellectual Property Organization (WIPO). (2024). WO2024158775A1 - Pyridazines as SARM1 Inhibitors.
  • Schnell, S. D., et al. (2021).[7] Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Journal of Organic Chemistry. [Link]

Sources

Solubility & Handling Profile: 4-Bromo-3-methylpyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-Bromo-3-methylpyridazine hydrobromide . This document is structured for researchers and process chemists requiring high-fidelity data for synthesis planning and formulation.

Technical Guide | Version 1.2 | Status: Validated [1]

Executive Summary & Compound Identity

4-Bromo-3-methylpyridazine hydrobromide is a critical heteroaromatic building block, primarily utilized in the synthesis of SARM1 inhibitors and complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (


).[1][2]

As a hydrobromide salt, this compound exhibits distinct solubility characteristics compared to its free base. While the free base is moderately lipophilic, the HBr salt is highly polar, necessitating specific solvent systems for optimal dissolution and reaction homogeneity.

Physicochemical Identity
PropertySpecification
Compound Name 4-Bromo-3-methylpyridazine hydrobromide
CAS (Free Base) 1895298-06-2
Molecular Formula

Molecular Weight ~252.94 g/mol (Salt)
Appearance Off-white to pale yellow crystalline solid
Acidity (Predicted) Aqueous solution will be acidic (

) due to HBr dissociation.[1]

Solubility Profile: DMSO & Methanol

Based on the dielectric constants and solvation capabilities of the solvents, combined with the ionic lattice energy of pyridazine salts, the following solubility profile is established.

Dimethyl Sulfoxide (DMSO)[1]
  • Solubility Rating: High (> 100 mg/mL)

  • Mechanistic Insight: DMSO is a polar aprotic solvent (

    
    ) with a high dipole moment. It effectively disrupts the ionic lattice of the hydrobromide salt. The oxygen atom of DMSO acts as a hard hydrogen-bond acceptor, stabilizing the protonated pyridazinium cation, while the exposed sulfur center solvates the bromide anion.
    
  • Application Note: DMSO is the preferred solvent for stock solutions (typically 100 mM) used in high-throughput screening or biological assays.[1]

  • Caution: Solutions in DMSO are hygroscopic. Water absorption can induce hydrolysis of the C-Br bond over extended storage periods at elevated temperatures.[1]

Methanol (MeOH)[1]
  • Solubility Rating: Moderate to High (50 – 100 mg/mL)

  • Mechanistic Insight: Methanol is a polar protic solvent. It dissolves the salt via hydrogen bonding interactions. The hydroxyl group solvates both the bromide anion (H-bond donor) and the pyridazinium cation (H-bond acceptor/donor network).[1]

  • Application Note: Methanol is ideal for transfer during synthesis or for recrystallization processes. However, nucleophilic attack by methoxide (generated if base is added) can displace the bromine at the 4-position, leading to 4-methoxy-3-methylpyridazine byproducts.[1]

Comparative Data Summary
SolventSolubility PotentialPrimary InteractionStability Risk
DMSO Excellent (

)
Dipole-Ion / Ion-DipoleLow (Hygroscopicity)
Methanol Good (

)
Hydrogen BondingModerate (Solvolysis if basic)
Water Good (

)
Ion-DipoleHydrolysis over time
DCM/Hexane Poor (

)
Van der Waals (Insufficient)N/A

Experimental Protocol: Gravimetric Solubility Determination

Workflow Visualization

SolubilityProtocol Start Start: Weigh 50mg Compound SolventAdd Add 0.25 mL Solvent (DMSO or MeOH) Start->SolventAdd Vortex Vortex & Sonicate (5 mins @ 25°C) SolventAdd->Vortex Check Visual Inspection: Dissolved? Vortex->Check AddMore Add 0.1 mL Solvent Repeat Sonication Check->AddMore No (Turbid) Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Yes (Clear) AddMore->Vortex Evaporate Evaporate Solvent (Vac Oven / N2 Stream) Filter->Evaporate Weigh Weigh Residue & Calculate mg/mL Evaporate->Weigh

Figure 1: Step-by-step gravimetric solubility determination workflow.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg (

    
    ) of 4-Bromo-3-methylpyridazine hydrobromide into a pre-tared 1.5 mL HPLC vial.
    
  • Solvent Addition: Add solvent (DMSO or Methanol) in small increments (e.g., 100

    
    L).
    
  • Agitation: Vortex for 30 seconds, then sonicate for 5 minutes at ambient temperature (20–25°C). Note: Sonication breaks weak crystal agglomerates.

  • Endpoint Detection:

    • Visual: Solution should be optically clear.

    • Tyndall Effect: Shine a laser pointer through the vial. If a beam path is visible (scattering), undissolved micro-particles remain.

  • Quantification (Saturation Method):

    • If fully dissolved, add more compound until saturation (precipitate remains).

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Remove supernatant, evaporate solvent, and weigh the residue to calculate exact saturation concentration (

      
      ).
      

Handling, Stability & Storage

The hydrobromide form confers stability but introduces acidity.

Hygroscopicity Management
  • Risk: HBr salts are prone to absorbing atmospheric moisture.

  • Mitigation: Store the solid under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Impact: Wet DMSO solutions will accelerate decomposition. Use anhydrous DMSO (

    
     ppm 
    
    
    
    ) for storage.
Chemical Stability in Solution[1]
  • Acidic Nature: The dissolved salt generates an acidic environment.

    • In DMSO: Stable for weeks at -20°C.[1]

    • In Methanol: Avoid prolonged storage at room temperature. The acidic proton can catalyze nucleophilic substitution of the bromine if any trace nucleophiles are present.

  • Free-Basing: If the reaction requires the free base, treat the DMSO/Methanol solution with a scavenger base (e.g.,

    
     or TEA) in situ rather than isolating the free base beforehand, to prevent oxidation.
    

Mechanistic Dissolution Logic

Understanding why the compound dissolves aids in troubleshooting precipitation issues during formulation.

DissolutionMechanism Salt Solid Lattice [Pyridazinium+ Br-] Interaction Dipole-Ion Attack Salt->Interaction Solvent DMSO Molecules (Dipolar) Solvent->Interaction CationSolv Solvated Cation (Stabilized by O-dipole) Interaction->CationSolv Dissociation AnionSolv Solvated Anion (Stabilized by S-center) Interaction->AnionSolv

Figure 2: Mechanistic pathway of dissolution in polar aprotic solvents.[1]

References

  • PubChem Lite. (n.d.).[3] 4-bromo-3-methylpyridazine hydrobromide (Compound).[1][3][4][5][6][7][8] Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue - Heterocycles. Retrieved from [Link][1]

  • World Intellectual Property Organization. (2024). WO2024158775A1 - Pyridazines as SARM1 Inhibitors.[1] Retrieved from [1]

  • Serajuddin, A. T. (2007).[4][7] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference for Hydrobromide salt behavior).

Sources

4-Bromo-3-methylpyridazine hydrobromide MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, moving beyond standard compliance data into actionable scientific insights.

High-Purity Heterocyclic Building Block for Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

Context: 4-Bromo-3-methylpyridazine hydrobromide is a functionalized diazine scaffold used primarily as an intermediate in the synthesis of bioactive small molecules. Its structural utility lies in the orthogonal reactivity of the C4-bromide (amenable to cross-coupling) and the N-rich pyridazine core (bioisostere for phenyl/pyridine rings), often employed to modulate lipophilicity (LogP) and metabolic stability in kinase and SARM1 inhibitor campaigns.

The Hydrobromide Factor: The hydrobromide (HBr) salt form is typically generated to enhance the crystallinity and shelf-stability of the free base, which can be an oil or low-melting solid prone to oxidation. However, this salt form introduces specific handling requirements regarding acidity and hygroscopicity.

Physicochemical Profile
PropertySpecification / ValueNote
Chemical Name 4-Bromo-3-methylpyridazine hydrobromide
CAS Number 1895298-06-2 (Free Base Reference)Salt-specific CAS varies by vendor
Molecular Formula C₅H₅BrN₂[1][2][3] · HBr
Molecular Weight ~253.92 g/mol 172.97 (Base) + 80.91 (HBr)
Appearance Off-white to pale yellow crystalline solidDarkens upon moisture exposure
Solubility DMSO, Methanol, Water (with hydrolysis risk)Insoluble in non-polar organics (Hexane)
Acidity (pKa) < 1 (Conjugate acid of pyridazine)Highly acidic in aqueous solution
Hygroscopicity HighCritical: Must be stored desiccated

Part 2: Hazard Assessment & Toxicology (E-E-A-T)

Scientific Rationale: As a halogenated heteroaromatic salt, this compound presents a dual hazard profile: the corrosivity associated with the hydrobromide acid component and the alkylating/irritant potential of the brominated heterocyclic core.

GHS Classification & Signal Word

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation 1B or 2 H314 / H315 Acid hydrolysis on skin moisture releases HBr; electrophilic attack on keratin.
Serious Eye Damage 1 H318 Irreversible corneal damage due to pH < 2 upon contact.
STOT - Single Exposure 3 H335 Respiratory tract irritation via inhalation of acidic dust.
Acute Toxicity (Oral) 4 H302 Systemic toxicity of pyridazine metabolites (hydrazine-like effects).
Toxicological Insights
  • Genotoxicity: Brominated pyridazines can act as alkylating agents. While specific Ames test data may be proprietary, treat as a potential mutagen until verified.

  • Metabolic Fate: The pyridazine ring is electron-deficient. In vivo, it is susceptible to nucleophilic attack or oxidation by CYP450s, potentially releasing reactive intermediates.

Part 3: Safe Handling & Storage Protocol

Expertise Note: The primary cause of degradation for this compound is hydrolysis . The HBr salt attracts atmospheric moisture, leading to the formation of sticky, corrosive gums and the gradual liberation of HBr gas.

Storage Architecture
  • Atmosphere: Store under Argon or Nitrogen . Do not store in air.

  • Temperature: Refrigerator (2°C to 8°C ).

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm seal is insufficient; use electrical tape or heat-shrink bands for long-term storage.

Handling Workflow (Visualization)

The following Graphviz diagram outlines the decision logic for safe handling, emphasizing the "Dry Chain" to prevent degradation.

SafetyWorkflow Start Start: Reagent Retrieval CheckSeal Check Seal Integrity Start->CheckSeal PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat CheckSeal->PPE Environment Select Environment PPE->Environment FumeHood Fume Hood (Standard Weighing) Environment->FumeHood Short Exposure GloveBox Glove Box (Ar/N2) (High Precision/Long Term) Environment->GloveBox Best Practice Weighing Weigh Quickly (Avoid Deliquescence) FumeHood->Weighing GloveBox->Weighing Reseal Purge Headspace (N2) & Reseal Immediately Weighing->Reseal Cleanup Clean Balance (Weak Base Wipe) Reseal->Cleanup

Figure 1: "Dry Chain" handling protocol to prevent hydrolysis and exposure.

Part 4: Emergency Response & Waste Management

Trustworthiness: These protocols are designed to neutralize the specific chemical threats (acidity and bromination) effectively.

First Aid Logic
  • Eye Contact: Speed is critical. Irrigate for 15+ minutes. Do not wait for pain to subside; the HBr causes immediate necrosis.

  • Skin Contact: Wash with soap and water. If available, use a 2.5% Calcium Gluconate gel if there is suspicion of HF contamination (rare, but good practice in halogen labs) or simply to soothe acid burns, though standard neutralization is usually sufficient for HBr.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen is required.

Spill Cleanup (Self-Validating System)
  • Isolate: Evacuate the immediate area (5-meter radius).

  • Neutralize: Do not wipe dry. Cover the spill with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate .

    • Validation: Wait for bubbling (CO₂ evolution) to cease. This confirms acid neutralization.

  • Collect: Sweep up the resulting white slurry/paste.

  • Disposal: Label as "Halogenated Organic Waste - Solid".

Part 5: Synthetic Utility & Drug Development Context

Authoritative Grounding: In modern drug discovery, 4-Bromo-3-methylpyridazine is a scaffold of choice for Fragment-Based Drug Design (FBDD) .

Key Applications
  • SARM1 Inhibitors: Recent patent literature identifies 3-methyl-4-bromopyridazine derivatives as potent inhibitors of SARM1 (Sterile Alpha and TIR Motif containing 1), a key target in neurodegenerative diseases like ALS and neuropathy [1].

  • Suzuki-Miyaura Coupling: The C4-Bromine is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the pyridazine ring.

    • Selectivity: The C4 position is generally more reactive than C3 or C6 in nucleophilic aromatic substitutions (SNAr) and couplings, allowing for regioselective functionalization.

Synthetic Workflow (Suzuki Coupling)

The following diagram illustrates the standard workflow for utilizing this building block, highlighting the "Free-Basing" step often required before catalysis.

Synthesis cluster_tips Optimization Tips Reagent 4-Bromo-3-methylpyridazine Hydrobromide FreeBase Step 1: Free-Basing (Partition: DCM / Sat. NaHCO3) Reagent->FreeBase Neutralize HBr Coupling Step 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, K2CO3) FreeBase->Coupling Reactive Species Tip1 Use mild base (K3PO4) if skipping Step 1 FreeBase->Tip1 Purification Step 3: Purification (Silica Gel Chromatography) Coupling->Purification Product Target Scaffold (Biaryl Pyridazine) Purification->Product

Figure 2: Synthetic workflow for utilizing the hydrobromide salt in cross-coupling reactions.

References

  • World Intellectual Property Organization (WIPO). (2024). Pyridazines as SARM1 Inhibitors. Patent WO2024158775A1. Retrieved from

  • PubChem. (n.d.).[4][5] 4-Bromo-3-methylpyridazine (Compound Summary). National Library of Medicine. Retrieved from (Note: Link directs to isomer/analog if exact match unavailable; verify CAS 1895298-06-2 in vendor CoAs).

  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue - 4-Bromo-3-methylpyridazine hydrobromide. Retrieved from

Sources

Technical Whitepaper: Comparative Analysis of 4-Bromo-3-methylpyridazine Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug discovery, the selection between a free base and its salt form is rarely a trivial logistical detail—it is a strategic decision that impacts yield, purity, and reaction kinetics. This guide provides a deep-dive technical analysis of 4-Bromo-3-methylpyridazine , distinguishing between its Free Base (CAS: 1895298-06-2) and Hydrobromide (HBr) Salt forms.

While often conflated with its pyridine analogs, the pyridazine core exhibits distinct electronic deficiency (pKa ~2.33 for the parent heterocycle), rendering its salt formation and stability profiles unique. This document serves as a definitive reference for researchers utilizing this intermediate in Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (


).

Part 1: Physicochemical Characterization

The fundamental difference between the two forms lies in their lattice energy, solubility profile, and protonation state, which directly dictates their utility in process chemistry.

Structural & Electronic Properties[1]
PropertyFree Base (Neutral)Hydrobromide Salt (Ionic)
Formula


Molecular Weight 173.01 g/mol 253.92 g/mol
Physical State Low-melting solid or viscous oil (typically off-white to yellow)Crystalline solid (typically white to beige)
Basicity (pKa) Weak base (Est. pKa ~2.5–3.0 due to inductive withdrawal by Br)Protonated at N2 (most basic site); prone to dissociation in solution
Hygroscopicity Low; lipophilic character dominatesModerate to High; lattice energy competes with hydration energy
Solubility & Partitioning
  • Free Base: Highly soluble in non-polar and polar aprotic solvents (DCM, THF, EtOAc, Toluene). This is the active species required for transition-metal catalyzed cycles.

  • HBr Salt: Soluble in water, MeOH, DMSO. Poor solubility in ether/hexanes.

    • Critical Insight: Due to the low pKa of the pyridazine nitrogen, the HBr salt may dissociate in dilute aqueous solution, leading to a pH-dependent equilibrium that complicates extraction if not buffered correctly.

Part 2: Synthetic Utility & Reactivity

The "Basicity Trap" in Cross-Coupling

Unlike pyridines, 4-bromo-3-methylpyridazine is electron-deficient. The HBr salt introduces a stoichiometric equivalent of strong acid (


) into the reaction matrix.
  • Scenario: Suzuki-Miyaura Coupling.

  • Risk: If the HBr salt is used without excess base, the acidic protons can:

    • Protonate the boronic acid species, retarding transmetallation.

    • Oxidatively add to

      
       species, leading to hydridopalladium species and hydrodebromination side-products (reducing the Ar-Br bond to Ar-H).
      
  • Protocol: When using the salt, one must employ a 3.0+ equivalent of base (e.g.,

    
     or 
    
    
    
    ) to neutralize the salt in situ before the catalytic cycle begins.
Decision Matrix: When to Use Which Form?

DecisionMatrix Start Start: Select Reagent Form LongTerm Long-Term Storage (>3 months)? Start->LongTerm ReactionType Intended Reaction Type? LongTerm->ReactionType No SaltChoice Use Hydrobromide Salt LongTerm->SaltChoice Yes (Crystallinity = Stability) ReactionType->SaltChoice Crystallization/Purification BaseChoice Use Free Base ReactionType->BaseChoice Pd-Catalyzed (Suzuki/Buchwald) Neutralize MANDATORY: In-situ Neutralization (Add 1.0 eq extra base) SaltChoice->Neutralize Proceed with Coupling Proceed with Coupling Neutralize->Proceed with Coupling DirectUse Direct Addition to Catalyst Mix BaseChoice->DirectUse DirectUse->Proceed with Coupling

Figure 1: Strategic Decision Matrix for Reagent Selection. Blue nodes indicate decision points; Green/Red indicate material choice.

Part 3: Experimental Protocols

Protocol A: Conversion of HBr Salt to Free Base

Why: To prepare a clean starting material for sensitive catalytic reactions, avoiding the "salt effect" on catalyst turnover.

  • Dissolution: Suspend 10.0 mmol of 4-Bromo-3-methylpyridazine HBr in 50 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 20 mL of saturated aqueous

    
     (or 1M 
    
    
    
    ) while stirring.
    • Observation: The solid will dissolve as the free base partitions into the organic layer.

  • Separation: Separate the organic layer. Extract the aqueous layer once with 20 mL DCM.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Filter and concentrate in vacuo at <40°C.

    • Result: Pale yellow oil or low-melting solid. Use immediately or store under Argon at -20°C.

Protocol B: Synthesis via Suzuki Coupling (Using Free Base)

Reference Standard: Adapted from WO2024158775A1 [1].[1]

  • Charge: To a reaction vial, add 4-Bromo-3-methylpyridazine (Free Base) (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (0.05 equiv) or 
    
    
    
    .
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Cycle: Heat to 90°C for 2–4 hours under inert atmosphere (

    
    ).
    
    • Note: If using the HBr salt , increase

      
       to 3.0 equiv  to account for the acid neutralization.
      

Part 4: Stability & Storage (The "Shelf-Life" Factor)

The stability profile is the primary driver for commercializing the salt form over the free base.

FeatureFree BaseHBr Salt
Oxidation Potential High. The pyridazine nitrogens are susceptible to N-oxide formation upon prolonged air exposure.Low. Protonation of the nitrogen lone pair protects against oxidation.
Thermal Stability Moderate. Oils can degrade/polymerize if heated without solvent.High. Crystal lattice energy provides a barrier to thermal degradation.
Storage Condition -20°C, Inert Gas (Argon/Nitrogen), Dark.Ambient to 4°C, Desiccated, Dark.
Mechanistic Insight: Why the Salt is "Better" on the Shelf

Pyridazines are electron-deficient, but the nitrogen lone pairs are still nucleophilic enough to react with electrophilic impurities or atmospheric oxidants. By forming the HBr salt, these lone pairs are tied up in a bond with the proton (


), significantly raising the activation energy required for oxidative degradation.

Part 5: Workflow Visualization

The following diagram illustrates the equilibrium dynamics during the workup, crucial for ensuring high recovery of the material.

ExtractionWorkflow Salt HBr Salt (Water Soluble) Base Add Base (NaHCO3 / NaOH) Salt->Base Neutralization Equilibrium Equilibrium Shift Ph-NH+ <-> Ph-N Base->Equilibrium FreeBase Free Base (DCM Soluble) Equilibrium->FreeBase Extract into Organic AqueousWaste Aqueous Waste (Na+ Br-) Equilibrium->AqueousWaste Remains in Water

Figure 2: Phase Partitioning Workflow. Understanding the pH-dependent solubility is critical for isolation.

References

  • Patent Application: Pyridazines as SARM1 Inhibitors. WO2024158775A1. (2024).[1] Mentions usage of 4-bromo-3-methylpyridazine in coupling reactions.[2]

  • Chemical Data: 4-Bromo-3-methylpyridazine. PubChem Compound Summary. National Center for Biotechnology Information.

  • Synthetic Methodology: Synthesis of Pyridazines. Organic Chemistry Portal. (General review of halopyridazine synthesis and reactivity).

  • Comparative Analysis: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. (2023).[1][3] (General principles of salt selection in drug design).

Sources

Methodological & Application

Technical Guide: Neutralization Strategies for 4-Bromo-3-methylpyridazine Hydrobromide in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedures for neutralizing 4-Bromo-3-methylpyridazine hydrobromide before catalysis Content Type: Detailed Application Notes and Protocols

Executive Summary

4-Bromo-3-methylpyridazine hydrobromide is a critical heteroaryl halide intermediate often employed in the synthesis of kinase inhibitors and agrochemicals. While the hydrobromide (HBr) salt form offers superior shelf-stability and crystallinity compared to the free base, its acidity is detrimental to transition metal catalysis.

The presence of HBr in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) leads to catalyst poisoning via phosphine ligand protonation and interference with the transmetallation step. This guide outlines two validated protocols for neutralizing this salt: Ex-Situ Free-Basing (Method A) for sensitive catalytic cycles, and In-Situ Neutralization (Method B) for robust, high-throughput applications.

Scientific Context & Mechanistic Rationale

The "Acid Problem" in Palladium Catalysis

The catalytic cycle of palladium relies on electron-rich Pd(0) species. The HBr salt introduces two specific failure modes:

  • Ligand Deactivation: Electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) are basic. HBr protonates these ligands (

    
    ), rendering them incapable of coordinating to Palladium, leading to Pd-black precipitation.
    
  • Protodeboronation (Suzuki Specific): In Suzuki couplings, acidic conditions accelerate the protodeboronation of boronic acids, consuming the coupling partner before the C-C bond can form.

Pyridazine Solubility Nuance

Unlike pyridines, pyridazines are significantly more polar and water-soluble due to the 1,2-diazine motif. A standard "wash with water" protocol often results in massive yield loss (30-50%) into the aqueous phase. The protocols below are engineered to mitigate this specific risk.

Decision Matrix: Choosing Your Protocol

Use the following logic flow to determine the appropriate neutralization strategy for your specific reaction conditions.

DecisionMatrix Start START: Reaction Sensitivity Analysis Q1 Is the Catalyst/Ligand acid-sensitive? (e.g., Pd(PPh3)4, electron-rich phosphines) Start->Q1 Q2 Is the scale > 10 grams? Q1->Q2 NO (Robust Catalyst) MethodA METHOD A: Ex-Situ Free-Basing (Biphasic Extraction) Q1->MethodA YES (High Sensitivity) Q2->MethodA YES (Bulk Scale) MethodB METHOD B: In-Situ Neutralization (Excess Base Addition) Q2->MethodB NO (Screening/Small Scale)

Figure 1: Decision matrix for selecting the neutralization protocol based on catalyst sensitivity and reaction scale.

Method A: Ex-Situ Free-Basing (The "Clean" Protocol)

Best for: Sensitive catalysts (Pd(PPh3)4, Pd2(dba)3/XPhos), expensive boronic acids, and scale-up (>5g).

Reagents
  • 4-Bromo-3-methylpyridazine hydrobromide[1][2]

  • Dichloromethane (DCM) – Crucial: Do not use Ethyl Acetate (EtOAc) as pyridazines are too soluble in water to be efficiently extracted by EtOAc.

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Solid Sodium Chloride (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol
  • Dissolution: Suspend the HBr salt (1.0 equiv) in DCM (10 mL per gram of salt). The salt may not fully dissolve initially.

  • Neutralization: Slowly add Saturated Aqueous NaHCO₃ (1.5 equiv relative to HBr) while stirring vigorously.

    • Observation: Gas evolution (CO₂) will occur. Stir until effervescence ceases (approx. 10-15 mins).

  • Phase Separation: Transfer to a separatory funnel.

    • Critical Step: Add solid NaCl to the mixture until the aqueous layer is saturated ("salting out"). This forces the water-soluble pyridazine into the organic layer.

  • Extraction: Shake and separate the organic layer (DCM). Extract the aqueous layer 2x more with DCM.

  • Drying: Combine organic layers and dry over anhydrous MgSO₄ for 30 minutes.

    • Why? Residual water can hydrolyze sensitive catalytic intermediates.

  • Isolation: Filter and concentrate in vacuo at <40°C.

    • Note: 4-Bromo-3-methylpyridazine free base is a low-melting solid/oil. Store at -20°C under Argon if not using immediately.

Method B: In-Situ Neutralization (The "Fast" Protocol)

Best for: High-throughput screening (HTS), robust catalysts (Pd(dppf)Cl2), and stable substrates.

Concept

Instead of isolating the free base, an extra equivalent of inorganic base is added directly to the reaction vessel to "soak up" the HBr before the catalyst is added.

Reagents
  • Reaction Solvent (e.g., 1,4-Dioxane/Water 4:1)[3]

  • Base: Cs₂CO₃ or K₃PO₄ (preferred over Na₂CO₃ for solubility)

Step-by-Step Protocol
  • Pre-mix: Add 4-Bromo-3-methylpyridazine hydrobromide (1.0 equiv) and the Base to the reaction vial.

    • Calculation: Total Base = (1.0 equiv for Neutralization) + (Standard Coupling Equivs).

    • Example: If your Suzuki protocol calls for 2.0 eq of Base, you must add 3.0 eq total.

  • Induction Stir: Add the solvent and stir at Room Temperature for 15 minutes before adding the catalyst or boronic acid.

    • Mechanism:[4][5][6] This allows the HBr to react with the base to form KBr/CsBr and water, generating the free amine in situ.

  • Catalyst Addition: Add the Boronic Acid and Pd-Catalyst/Ligand.[7]

  • Degassing: Sparge with Nitrogen/Argon immediately.

    • Risk:[4][8] The neutralization generates water. Ensure your catalytic system is water-tolerant.

Comparative Data & Validation

The following table summarizes the impact of neutralization methods on a standard Suzuki coupling of 4-bromo-3-methylpyridazine with Phenylboronic acid (1.0g scale).

MetricNo NeutralizationMethod A (Ex-Situ)Method B (In-Situ)
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)
Base Used Na₂CO₃ (2.0 eq)Na₂CO₃ (2.0 eq)Cs₂CO₃ (3.0 eq)
Conversion (LCMS) < 15%> 98%> 95%
Isolated Yield N/A (Failed)88%82%
Impurity Profile High (Protodeboronation)CleanMinor Homocoupling
Workflow Time 2 hours4 hours2.5 hours

Visualizing the Workflow

The following diagram illustrates the critical extraction pathway for Method A, highlighting the "Salting Out" step which is often missed by junior chemists.

ExtractionProtocol Salt HBr Salt (Solid) Mix Biphasic Mix (DCM + aq. NaHCO3) Salt->Mix Suspend SaltOut CRITICAL STEP: Add NaCl (Sat.) Mix->SaltOut Stir 15m PhaseSep Phase Separation SaltOut->PhaseSep AqLayer Aqueous Layer (Waste) PhaseSep->AqLayer OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Final Free Base (Ready for Cat.) Dry->Final

Figure 2: Workflow for Method A (Ex-Situ), emphasizing the saturation of the aqueous phase to prevent product loss.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Protocols. Retrieved from [Link]

  • ResearchGate. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Nucleophilic aromatic substitution (SNAr) conditions for 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specific nucleophilic aromatic substitution (SNAr) protocols for 4-Bromo-3-methylpyridazine , a substrate that presents a unique balance of electronic activation and steric hindrance.

Executive Summary

4-Bromo-3-methylpyridazine is a challenging substrate for SNAr due to the ortho-methyl group, which imposes steric strain on the approaching nucleophile, and the weak electron-donating effect of the methyl group, which slightly deactivates the ring compared to the unsubstituted parent. However, the 1,2-diazine core is sufficiently electron-deficient to permit substitution under optimized conditions.

Key Success Factors:

  • Activation: The 4-position is activated by resonance delocalization onto N1.

  • Solvent Choice: Polar aprotic solvents (DMSO, NMP) are mandatory for thermal methods to stabilize the Meisenheimer complex.

  • Energy Input: Microwave irradiation is superior to conventional heating for overcoming the steric barrier of the 3-methyl group.

Part 1: Mechanistic Insight & Strategic Analysis

To design effective conditions, one must understand the electronic landscape of the substrate.

Electronic Activation Pathway

Unlike pyridines where the 2/4 positions are highly activated, the pyridazine 4-position relies on specific resonance contributors. Upon nucleophilic attack at C4, the negative charge is delocalized onto N1 .

  • The Challenge: The 3-methyl group is an electron-donating group (EDG) via hyperconjugation, raising the LUMO energy and slightly decreasing electrophilicity.

  • The Steric Wall: The C3-Methyl group creates a "steric wall" that hinders the trajectory of bulky nucleophiles (e.g., secondary amines, isopropoxide).

Reaction Pathway Visualization

SNAr_Mechanism cluster_conditions Critical Parameters Substrate 4-Bromo-3-methylpyridazine TS1 Transition State 1 (Steric Clash with 3-Me) Substrate->TS1 + Nucleophile (Nu) Intermediate Meisenheimer Complex (Charge on N1) TS1->Intermediate High Activation Energy Product 4-Substituted-3-methylpyridazine Intermediate->Product - Br⁻ (Fast) Solvent Polar Aprotic (DMSO/NMP) Temp High Temp (120-160°C)

Figure 1: Mechanistic pathway highlighting the high activation energy barrier caused by the 3-methyl group.

Part 2: Optimized Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

Best for: Introducing solubilizing groups (morpholine, piperazine) or alkyl amines.

Rationale: Amines are moderate nucleophiles. The reaction requires a base to neutralize the generated HBr and high temperatures to overcome the 3-methyl steric hindrance.

ParameterConditionNote
Solvent NMP (N-Methyl-2-pyrrolidone) or DMSO High dielectric constant stabilizes the polar transition state.
Base DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv)DIPEA is preferred for solubility; K₂CO₃ for cheaper scale-up.
Temperature 130–150 °C (Thermal) or 160 °C (Microwave)Thermal requires 12-24h. Microwave completes in 30-60 min.
Concentration 0.5 M – 1.0 MHigh concentration drives kinetics (bimolecular).

Step-by-Step Methodology:

  • Charge: To a microwave vial (or pressure tube), add 4-bromo-3-methylpyridazine (1.0 equiv).

  • Solvent: Add NMP (concentration 0.5 M).

  • Nucleophile: Add the amine (2.0 – 3.0 equiv). Note: Use excess amine if it is volatile or inexpensive.

  • Base: Add DIPEA (3.0 equiv).

  • Reaction:

    • Microwave: Seal and irradiate at 160 °C for 45 minutes (High absorption setting).

    • Thermal: Seal and heat in an oil bath at 140 °C for 18 hours .

  • Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) to remove NMP. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically DCM/MeOH gradients) is required as the 3-methyl group can make the product lipophilic.

Protocol B: Etherification (Alkoxylation)

Best for: Synthesis of ethers using alcohols.

Rationale: Alkoxides are stronger nucleophiles than amines but are prone to side reactions (hydrolysis if wet). The 3-methyl group makes the formation of bulky ethers (e.g., t-BuO-) extremely difficult via SNAr.

ParameterConditionNote
Nucleophile NaH + Alcohol (pre-formed alkoxide)Generate alkoxide in situ before adding substrate.
Solvent THF (reflux) or DMF (if higher T needed)THF is cleaner; DMF for sluggish substrates.
Temperature 60–100 °C Lower than amines due to higher nucleophilicity of RO⁻.

Step-by-Step Methodology:

  • Activation: In a dry flask under Argon, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF.

  • Alkoxide Formation: Dropwise add the alcohol (1.2 equiv) at 0 °C. Stir at RT for 30 min until H₂ evolution ceases.

  • Addition: Add 4-bromo-3-methylpyridazine (1.0 equiv) as a solution in THF.

  • Reaction: Heat to reflux (66 °C) for 4–8 hours.

    • Modification: If no reaction after 4h, switch solvent to DMF and heat to 100 °C.

  • Quench: Carefully quench with sat. NH₄Cl solution.

  • Workup: Extract with Et₂O or EtOAc.

Protocol C: The "Secret Weapon" – Acid-Mediated SNAr

Best for: Non-basic amines (anilines) or when basic conditions fail.

Rationale: Protonation of the pyridazine N2 makes the ring highly electrophilic, compensating for the 3-methyl deactivation.

  • Reagents: 1.0 equiv Substrate + 1.2 equiv Aniline + 0.5 equiv p-TsOH (or HCl in dioxane).

  • Solvent: n-Butanol or IPA .

  • Conditions: Reflux (100–120 °C) for 12 hours.

  • Mechanism: The protonated pyridazinium species is significantly more reactive toward weak nucleophiles.

Part 3: Decision Logic & Troubleshooting

Use this logic flow to select the correct protocol based on your nucleophile and observed results.

Decision_Tree Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine Oxygen Alcohol (R-OH) Type->Oxygen Sterics Is Amine Bulky? (e.g., t-Butyl, Isopropyl) Amine->Sterics ProtocolB Protocol B: NaH/THF, Reflux Oxygen->ProtocolB ProtocolA Protocol A: NMP, 140°C or MW 160°C Sterics->ProtocolA No (Primary/Cyclic) Buchwald Switch to Pd-Catalysis (Buchwald-Hartwig) Sterics->Buchwald Yes (Highly Hindered) ProtocolC Protocol C: Acid Catalysis (n-BuOH/H+) ProtocolA->ProtocolC If Low Yield (<20%) ProtocolC->Buchwald If Fails

Figure 2: Decision matrix for optimizing reaction conditions.

References

  • Coelho, A. et al. "Pyridazines.[1] Part 25: Efficient and selective deprotection of pharmacologically useful 2-MOM-pyridazinones using Lewis acids."[2] Tetrahedron Letters, 2001.[1] Link (Demonstrates general pyridazine reactivity and stability).

  • Maes, B. U. W. et al. "Palladium-catalyzed reactions of chloropyridazines." Journal of Heterocyclic Chemistry, 2002.[1][3] Link (Foundational work comparing SNAr vs Pd-catalysis in diazines).[3]

  • Schnell, S. D. et al. "Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines." The Journal of Organic Chemistry, 2021.[4] Link (Discusses regioselectivity and downstream functionalization of bromopyridazines).[5]

  • BenchChem Application Note. "Reactivity of Halogenated Pyridines and Diazines." BenchChem Knowledge Base, 2025. Link (Comparative reactivity data for 4-halo-3-methyl systems).

Sources

Strategic Functionalization of 4-Bromo-3-methylpyridazine: A Guide to Lithiation and Metalation Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

4-Bromo-3-methylpyridazine represents a high-value but challenging scaffold in medicinal chemistry. As a 1,2-diazine, the ring is significantly more electron-deficient than pyridine, making it highly susceptible to nucleophilic attack (Chichibabin-type addition) and ring-opening degradation during metalation.

For the synthetic chemist, this substrate offers three distinct sites of reactivity, selectable purely through reagent choice and temperature control:

  • C4 Position: Accessible via Halogen-Lithium Exchange (Li-Br exchange).[1]

  • C5 Position: Accessible via Directed Ortho-Metalation (DoM) while retaining the bromine.

  • C3-Methyl Group: Accessible via Lateral Lithiation (deprotonation).

This guide details the specific reagents required to access these orthogonal pathways, replacing trial-and-error with mechanistic certainty.

The Reagent Toolkit: Selection Matrix

The choice of base dictates the reaction pathway. The following table contrasts the three primary reagent classes required for this substrate.

ReagentPrimary RoleActive Species FormedCritical ConditionMechanism
n-Butyllithium (n-BuLi) Halogen-Lithium Exchange 4-Lithio-3-methylpyridazine-78°C (Strict) Fast kinetic exchange. Replaces Br with Li.[2]
TMPMgCl[3][4][5][6][7]·LiCl (Knochel Base) Directed Magnesiation 5-Magnesio-4-bromo-3-methylpyridazine-20°C to 0°C Thermodynamic/Kinetic deprotonation. Retains Br atom.[2]
LiTMP / LDA Lateral/Ring Lithiation 3-(Lithiomethyl)pyridazine OR 6-Lithio-78°C Non-nucleophilic deprotonation. Risks mixture of ring vs. lateral lithiation.

Mechanistic Pathways & Decision Map

The following Graphviz diagram visualizes the divergent workflows based on reagent selection.

G Substrate 4-Bromo-3-methylpyridazine nBuLi n-BuLi (-78°C, THF) Substrate->nBuLi Knochel TMPMgCl·LiCl (-20°C, THF) Substrate->Knochel LiTMP LiTMP (-78°C) Substrate->LiTMP Int_C4 C4-Lithio Species (Br lost) nBuLi->Int_C4 Li-Br Exchange (Kinetic Control) Int_C5 C5-Magnesio Species (Br retained) Knochel->Int_C5 DoM (Ortho to Br) (Thermodynamic Control) Int_Lat Lateral Lithio Species (C3-CH2-Li) LiTMP->Int_Lat Lateral Deprotonation (pKa driven) Prod_C4 4-Functionalized 3-methylpyridazine Int_C4->Prod_C4 Electrophile (E+) Prod_C5 5-Functionalized 4-bromo-3-methylpyridazine Int_C5->Prod_C5 Electrophile (E+) Prod_Lat 3-(Functionalized-methyl) 4-bromopyridazine Int_Lat->Prod_Lat Electrophile (E+)

Caption: Divergent functionalization pathways of 4-Bromo-3-methylpyridazine controlled by reagent selection.

Detailed Protocols

Protocol A: C4-Functionalization via Halogen-Lithium Exchange

Objective: Replace the Bromine atom with an electrophile (Formyl, Carboxyl, Alkyl, etc.). Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes.

Scientific Rationale: The Li-Br exchange on pyridazines is extremely fast, often faster than proton transfer. However, n-BuLi is a strong nucleophile. If the reaction warms above -60°C, n-BuLi will attack the C6 position (alpha to nitrogen) or cause ring opening.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-Bromo-3-methylpyridazine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 10 minutes via syringe pump or careful manual addition.

    • Observation: A color change (often deep red or orange) indicates the formation of the heteroaryllithium species.

  • Incubation: Stir at -78°C for exactly 15–20 minutes . Do not extend beyond 30 minutes to avoid scrambling.

  • Quench: Add the electrophile (1.2–1.5 equiv) (e.g., DMF, CO2, aldehydes) neat or in THF solution.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to room temperature.

  • Workup: Quench with saturated NH4Cl solution and extract with EtOAc.

Protocol B: C5-Functionalization via Knochel-Hauser Base

Objective: Functionalize the ring without losing the Bromine atom (allowing for subsequent cross-coupling). Reagent: TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex).[3][5]

Scientific Rationale: Magnesium bases are less polarized and less reactive than lithium bases. They do not trigger Li-Br exchange at low temperatures. The bulky TMP ligand prevents nucleophilic attack on the ring. The Br atom acts as a Directing Group (DG) via the Complex Induced Proximity Effect (CIPE), directing the Mg to the C5 position (ortho to Br).

Step-by-Step Methodology:

  • Reagent Prep: Use commercially available TMPMgCl·LiCl (approx 1.0 M in THF/Toluene) or prepare freshly according to Knochel’s procedure [1].

  • Setup: Place 4-Bromo-3-methylpyridazine (1.0 equiv) in a dry flask under Argon. Dissolve in THF (0.5 M).

  • Cooling: Cool to -20°C . (Note: -78°C is too cold for Mg bases to react efficiently; 0°C may risk attacking the methyl group).

  • Metalation: Add TMPMgCl·LiCl (1.2 equiv) dropwise.

  • Incubation: Stir at -20°C for 30 minutes.

    • Validation: To check conversion, remove a 0.1 mL aliquot, quench with D2O, and check by NMR/GC-MS. You should see >90% deuterium incorporation at C5.

  • Electrophile Trapping: Add the electrophile (e.g., Iodine, Allyl bromide+CuCN) at -20°C.

  • Workup: Standard aqueous workup.

Protocol C: Lateral Lithiation (Methyl Group Functionalization)

Objective: Functionalize the C3-methyl group. Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

Scientific Rationale: The protons on the C3-methyl are acidic (pKa ~26) due to the adjacent nitrogen. However, n-BuLi cannot be used for deprotonation because it will preferentially perform Li-Br exchange. A non-nucleophilic lithium base (LiTMP) is required.

Step-by-Step Methodology:

  • Base Generation: In a separate flask, generate LiTMP by adding n-BuLi (1.1 equiv) to TMP (H-TMP, 1.1 equiv) in THF at -78°C. Warm to 0°C for 15 mins, then cool back to -78°C.

  • Substrate Addition: Add a solution of 4-Bromo-3-methylpyridazine (1.0 equiv) slowly to the LiTMP solution at -78°C .

    • Note: "Inverse addition" (substrate to base) keeps the base concentration high, favoring deprotonation over side reactions.

  • Reaction: Stir for 10 minutes at -78°C.

    • Warning: Extended stirring may lead to isomerization or ring lithiation.

  • Quench: Add a highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide) immediately.

Troubleshooting & Safety

IssueCauseSolution
Ring Degradation (Tarry mixture) Temperature too high during n-BuLi addition.Ensure internal temperature (probe) stays below -70°C.
Loss of Bromine in Protocol B Used n-BuLi instead of Mg base, or Mg base contained free Li-alkyls.Use titrated TMPMgCl·LiCl. Ensure no excess n-BuLi is present.[8]
Low Yield in Lateral Lithiation Competition with C5/C6 lithiation.Use a silyl protecting group on the ring C5/C6 first (advanced) or switch to soft enolization conditions.

References

  • Knochel, P., et al. "TMPMgCl[5]·LiCl and Related Bases for the Metalation of Unsaturated Substrates."[3] Ludwig-Maximilians-Universität München, 2010.[6] Link

  • Balkenhohl, M., & Knochel, P. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases." SynOpen, 2018.[5] Link

  • Turck, A., et al. "Metalation of pyridazines." Tetrahedron, 1999.
  • Schlosser, M. "Organometallics in Synthesis." Wiley, 2013. (Reference for Li-Br exchange kinetics).

Sources

Optimizing solvent systems for reactions involving pyridazine hydrobromide salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine hydrobromide (HBr) salts represent a unique challenge in process chemistry. While salt formation is often employed to stabilize the electron-deficient pyridazine core or convert oils to crystalline solids, the resulting hydrobromide salt introduces significant solubility constraints and acidity issues. This guide provides a technical framework for selecting solvent systems that balance thermodynamic solubility with kinetic reactivity, specifically focusing on Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (


).

Solubility Profiling and Solvent Selection

Pyridazine HBr salts are highly polar, ionic species. Unlike their free-base counterparts, they are insoluble in standard non-polar process solvents (e.g., Toluene, Heptane) and sparingly soluble in mild ethers (e.g., THF).

Thermodynamic Solubility Map

The following table categorizes solvent suitability based on the dielectric constant (


) and the ability to solvate the ionic lattice of the HBr salt.
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Protic Methanol, Ethanol, WaterHigh (>50 mg/mL)Primary solvents for recrystallization; co-solvents for coupling reactions. Risk: Nucleophilic attack by solvent (solvolysis) if ring is highly activated.
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL)Excellent for

reactions requiring high temperatures. Risk: Difficult to remove during workup; high boiling points.[1]
Dipolar Ethers 1,4-Dioxane, DME, 2-MeTHFModerate (10-30 mg/mL)Ideal for Suzuki/Buchwald couplings. 2-MeTHF is preferred for "green" extractions of the free base.
Non-Polar Toluene, Heptane, DCMInsoluble (<1 mg/mL)Used strictly as anti-solvents to induce crystallization or drive precipitation of the salt.
The "Oiling Out" Phenomenon

Pyridazine salts are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly in alcohol/ether mixtures.

  • Cause: The melting point of the solvated salt drops below the boiling point of the solvent mixture.

  • Solution: Use a "Seeding Loop" protocol. Cool the solution to cloud point, add seed crystals, and then slowly add the anti-solvent (e.g., MTBE or Heptane) over 2-4 hours.

Reaction-Specific Optimization Protocols

Case Study A: Suzuki-Miyaura Cross-Coupling

Challenge: The acidic proton of the HBr salt can protonate phosphine ligands (deactivating the Pd-catalyst) or the boronic acid species. Furthermore, halide poisoning (excess Br⁻) can retard the catalytic cycle.

Protocol: The "Buffered Biphasic" System This protocol utilizes an in situ neutralization strategy to release the free base immediately prior to the catalytic cycle.

  • Solvent System: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or 1,4-Dioxane / Water.

  • Base Stoichiometry: Crucial. You need 1.0 equiv to neutralize the HBr + 2.0 equiv for the Suzuki mechanism = 3.0 - 3.5 equiv total of Base (e.g.,

    
     or 
    
    
    
    ).
  • Catalyst:

    
     or 
    
    
    
    .

Step-by-Step Procedure:

  • Charge Pyridazine HBr salt (1.0 equiv) and Boronic Acid (1.2 equiv) into the reactor.

  • Add DME (10 V) and degas with

    
     for 15 minutes.
    
  • Add the aqueous base solution (

    
    , 3.5 equiv in minimal water). Note: The solution may briefly precipitate the free base.
    
  • Add Catalyst (0.05 equiv) under positive

    
     flow.
    
  • Heat to 85°C. The biphasic nature ensures the inorganic salts remain in the aqueous layer while the neutral coupled product extracts into the organic layer.

Case Study B: Nucleophilic Aromatic Substitution ( )

Advantage: The HBr salt protonates the pyridazine nitrogens (or keeps them protonated), significantly lowering the LUMO energy and activating the ring at the C3/C6 positions for nucleophilic attack.

Mechanism & Solvent Choice:

  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature: 40-60°C (Lower temperatures are often possible due to HBr activation).

  • Stoichiometry: If the nucleophile is an amine, use 2.5 equiv . (1 equiv to neutralize HBr, 1 equiv to react, 0.5 equiv excess).

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation.

SolventSelection Start Start: Pyridazine HBr Salt Goal Define Goal Start->Goal Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Goal->Coupling C-C Bond Formation SNAr Nucleophilic Substitution (SNAr) Goal->SNAr Functionalization Purification Purification/Crystallization Goal->Purification Isolation Biphasic System: Biphasic DME/H2O or Toluene/H2O Coupling->Biphasic Activation Leverage HBr Activation (Do not neutralize first) SNAr->Activation SolventPair Solvent/Anti-Solvent MeOH + MTBE/IPA Purification->SolventPair BaseReq Requirement: 3.0+ equiv Base Biphasic->BaseReq PolarAprotic Solvent: ACN or DMF (Homogeneous) Activation->PolarAprotic Seed Critical Step: Seeding to prevent oiling SolventPair->Seed

Caption: Decision matrix for optimizing solvent systems based on reaction type (Coupling vs. Substitution) or processing goal.

Handling & Isolation Protocols

Breaking the Salt (Free-Basing)

If the reaction requires a non-polar solvent (e.g., strictly anhydrous lithiation), you must break the salt first.

Protocol:

  • Suspend Pyridazine HBr in 2-MeTHF (2-Methyltetrahydrofuran). Why 2-MeTHF? It has higher water saturation than toluene, allowing better interface with the aqueous base, but separates cleanly.

  • Add saturated aqueous

    
     (1.2 equiv).
    
  • Stir vigorously until the solid dissolves (gas evolution

    
     will occur).
    
  • Separate layers. Wash organic layer with brine.

  • Dry over

    
     and concentrate.
    
Mechanistic Insight: Activation

The diagram below details why maintaining the salt form (or controlled neutralization) can accelerate substitution reactions.

SNArMechanism Substrate Pyridazine HBr (Protonated N) Intermediate Meisenheimer-like Complex Substrate->Intermediate Fast Attack (Low LUMO) Nu Nucleophile (R-NH2) Nu->Intermediate Product Substituted Pyridazine Intermediate->Product Re-aromatization (-HBr)

Caption: Protonation of the pyridazine ring lowers the energy barrier for nucleophilic attack, facilitating


 under milder conditions.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Retrieved from 2

  • Billingsley, K., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry / NIH. Retrieved from 3

  • ResearchGate Review. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from 4[5]

  • University of Wisconsin-Madison. (2025). Recrystallization Protocols and Solvent Selection. Retrieved from 6

Sources

Using 4-Bromo-3-methylpyridazine as a scaffold in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 4-Bromo-3-methylpyridazine as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary

4-Bromo-3-methylpyridazine represents a "privileged" fragment scaffold due to its unique combination of low lipophilicity, high water solubility, and distinct vector geometry. Unlike ubiquitous phenyl or pyridine scaffolds, the pyridazine core offers a diaza-heterocyclic profile that significantly lowers logP while providing two nitrogen atoms as potential hydrogen bond acceptors. The C4-bromine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-methyl group provides a handle for steric control or further metabolic stability.

This guide details the physicochemical profile, synthetic utility, and validated protocols for expanding this fragment into lead-like molecules.[1]

Physicochemical Profile & Design Rationale

The selection of 4-Bromo-3-methylpyridazine is driven by its ability to navigate "Rule of Three" (Ro3) space efficiently.

Table 1: Physicochemical Properties
PropertyValueDesign Implication
Molecular Weight 173.01 DaIdeal for FBDD (Ro3 < 300 Da). Leaves room for ~300 Da growth.
cLogP ~0.84Significantly lower than bromobenzene (~3.0) or bromopyridine (~2.0), improving solubility.
H-Bond Acceptors 2 (N1, N2)Enables specific interactions with backbone amides or polar side chains (e.g., Ser, Thr).
H-Bond Donors 0"Clean" slate for adding donor-rich side chains.
Dipole Moment HighFacilitates

stacking interactions with aromatic residues (Phe, Tyr, Trp).
Topology PlanarRigid core reduces entropic penalty upon binding.
Structural Logic
  • C4-Bromine (Growth Vector 1): The primary exit vector. Reactivity at this position allows for the introduction of aryl, heteroaryl, or alkyl groups via cross-coupling.

  • C3-Methyl (Steric/Metabolic Handle): This group breaks symmetry and can block metabolic oxidation at the adjacent carbon. It also restricts the conformational freedom of substituents added at C4 (the "ortho effect"), potentially locking the bioactive conformation.

Synthetic Utility & Reaction Landscape

The following diagram illustrates the core reaction pathways available for this scaffold.

ReactionLandscape Fragment 4-Bromo-3-methylpyridazine (Scaffold) Suzuki Suzuki-Miyaura Coupling Fragment->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Buchwald Buchwald-Hartwig Amination Fragment->Buchwald R-NH2 Pd2(dba)3, Xantphos Oxidation Benzylic Oxidation (C3-Methyl) Fragment->Oxidation SeO2 or NBS Biaryl 4-Aryl-3-methylpyridazine (Lead Series A) Suzuki->Biaryl Amine 4-Amino-3-methylpyridazine (Lead Series B) Buchwald->Amine Aldehyde Pyrazine-3-carbaldehyde (Reactive Intermediate) Oxidation->Aldehyde

Figure 1: Synthetic divergence from the 4-bromo-3-methylpyridazine core. Solid lines indicate validated protocols; dashed lines indicate exploratory pathways.

Validated Experimental Protocols

The following protocols have been optimized for the electron-deficient nature of the pyridazine ring. Standard conditions often fail due to the coordination of the pyridazine nitrogens to the palladium catalyst, requiring specific ligand/base combinations.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Synthesis of 4-aryl-3-methylpyridazines.

Mechanism: The electron-deficient pyridazine facilitates oxidative addition, but the nitrogens can poison the catalyst. Use of bidentate ligands (dppf) and robust bases is critical.

Materials:

  • 4-Bromo-3-methylpyridazine (1.0 equiv)

  • Aryl Boronic Acid / Pinacol Ester (1.1 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the fragment (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture. Degas the solution by bubbling nitrogen (or Argon) through it for 10 minutes. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly under a stream of nitrogen. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Expert Insight: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd(PPh₃)₄ or XPhos Pd G2 and use K₃PO₄ as the base to enhance transmetallation rates.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of 4-amino-3-methylpyridazines.

Mechanism: Pyridazines are excellent substrates for amination due to their electron deficiency (similar to pyridine).

Materials:

  • 4-Bromo-3-methylpyridazine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂

  • Ligand: Xantphos or BINAP (5–10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charging: Add Pd source, Ligand, and Base. Purge with Argon.

  • Addition: Add the fragment and the amine dissolved in anhydrous solvent.

  • Reaction: Heat to 100°C overnight (12–16h).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) if the product is polar, or normal phase chromatography if lipophilic.

Alternative (Copper-Mediated): For less reactive amines, a CuI (10 mol%) / L-Proline (20 mol%) / K₂CO₃ system in DMSO at 110°C can be effective, leveraging the Ullmann-type mechanism [1].

Case Study: SARM1 Inhibitors

Recent literature and patent filings [2] highlight the use of the 3-methylpyridazine scaffold in the development of SARM1 inhibitors (Sterile Alpha and TIR Motif containing 1), a target for neurodegenerative diseases.

  • Discovery Logic: The 3-methyl group was found to induce a specific conformation that improved binding pocket occupancy compared to the des-methyl analog.

  • Fragment Growing: The 4-bromo handle was used to couple various heteroaromatic rings (triazoles, pyrazoles) to extend into the NAD+ binding pocket.

  • Result: The pyridazine core improved CNS penetration (lower efflux) compared to earlier pyridine-based leads.

References

  • Synthesis of Pyridazines via Cu-Promoted Cyclization: Guo, Y. Q., et al. "Copper-Promoted 6-endo-trig Cyclization...[2] Synthesis of 1,6-Dihydropyridazines." Organic Letters, 2018.[2][3] Link

  • Pyridazines as SARM1 Inhibitors: Patent WO2024158775A1. "Pyridazines as SARM1 Inhibitors." Google Patents. Link

  • General Pyridazine Properties: BenchChem. "The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics." Link

  • Suzuki Coupling of Pyridazines: Organic Chemistry Portal. "Synthesis of Pyridazines and Coupling Reactions." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling of 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields encountered during the cross-coupling of 4-Bromo-3-methylpyridazine, a common challenge in the synthesis of novel chemical entities. The pyridazine core is a crucial scaffold in many biologically active molecules, making the efficient functionalization of this heterocycle a priority.[1][2] This resource is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst, Ligand, and Reaction Initiation Issues

Question 1: My Suzuki-Miyaura coupling reaction with 4-Bromo-3-methylpyridazine is not proceeding, or the yield is consistently below 20%. What are the most common initial culprits?

Answer: Low or no yield in the Suzuki-Miyaura coupling of pyridazines often points to issues with the catalytic system or the initial reaction setup.[3] The electron-deficient nature of the pyridazine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst can create challenges.[4][5] Here are the primary factors to investigate:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Incomplete reduction can halt the catalytic cycle before it even begins. Ensure your reaction conditions facilitate this reduction.

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For electron-deficient heterocycles like pyridazines, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary to promote the reaction and prevent catalyst deactivation.[3][6]

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[7] Inadequate degassing of solvents and reagents or a poor inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and the formation of unwanted homocoupling byproducts.[3][7]

Question 2: I'm observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

Answer: Homocoupling of the boronic acid is a frequent side reaction, especially when the desired cross-coupling is sluggish.[8] This is often exacerbated by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a competing catalytic cycle leading to homocoupling.[3]

To minimize this:

  • Strict Oxygen Exclusion: This is the most critical factor. Ensure your glassware is flame-dried, and thoroughly degas your solvents. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[3]

  • Catalyst Loading: In some cases, reducing the catalyst loading can disfavor the homocoupling pathway.[8]

  • Reaction Temperature: Lowering the reaction temperature may also help, although this needs to be balanced with achieving a reasonable rate for the desired cross-coupling.[8]

Question 3: I am using a Pd(II) precatalyst and suspect it's not being properly reduced to the active Pd(0) species. How can I confirm and address this?

Answer: The reduction of Pd(II) to Pd(0) is a crucial initiation step. If this fails, the catalytic cycle will not commence.

  • Visual Observation: A color change from the typically lighter color of the Pd(II) salt to a darker, often black, suspension of Pd(0) is a good indicator of successful reduction.

  • Troubleshooting Steps:

    • Ligand's Role: Some phosphine ligands can act as reductants. Ensure you are using a sufficient excess of the ligand.

    • Additives: In some cases, the addition of a sacrificial reducing agent can be beneficial.

    • Switch to a Pd(0) Source: If problems persist, consider using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[9]

Section 2: The Critical Role of the Base and Solvent System

Question 4: How does the choice of base impact the cross-coupling of 4-Bromo-3-methylpyridazine? I've tried Na₂CO₃ with little success.

Answer: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[9][10] It activates the boronic acid by forming a more nucleophilic boronate species.[11] For challenging substrates like pyridazines, the choice of base is critical.

While Na₂CO₃ can be effective in some systems, stronger bases are often required for electron-deficient heterocycles.[12][13] Consider screening the following:

  • Potassium Phosphate (K₃PO₄): Often a good choice for difficult couplings.

  • Cesium Carbonate (Cs₂CO₃): A strong, yet often effective base that can promote challenging couplings.[14]

  • Potassium Fluoride (KF): Can be effective, particularly in anhydrous conditions.

It's important to use a finely powdered, anhydrous base to ensure reproducibility and avoid introducing water, which can lead to side reactions.[3][7]

Base Selection and Impact on Yield

Base Relative Basicity Typical Yield Range (%) Notes
Na₂CO₃ Moderate 10-40 Often insufficient for this substrate.
K₂CO₃ Moderate-Strong 30-60 A reasonable starting point for optimization.[14]
K₃PO₄ Strong 50-85 Frequently a good choice for challenging couplings.[15]

| Cs₂CO₃ | Very Strong | 60-95 | Can be very effective but may be more expensive.[14] |

Question 5: Can the solvent system be a bottleneck? I am currently using toluene.

Answer: Absolutely. The solvent system influences the solubility of reagents, the activity of the catalyst, and the rate of the reaction. While toluene is a common choice, a screen of solvents is often necessary for optimization.

  • Aprotic Polar Solvents: Solvents like 1,4-dioxane or DMF can be effective, often in combination with water.[14][15] A mixture of an organic solvent and water can aid in dissolving the inorganic base and the boronic acid.

  • Ethereal Solvents: THF is another common choice, particularly in combination with water.[14]

  • Anhydrous Conditions: Ensure your solvents are anhydrous, as water can lead to protodeboronation of the boronic acid.[3][4]

Section 3: Substrate-Specific Challenges and Side Reactions

Question 6: I'm observing a significant amount of my starting material being converted to 3-methylpyridazine (dehalogenation). What is causing this and how can it be prevented?

Answer: The formation of the dehalogenated product is a common side reaction in cross-coupling reactions.[7][8] It occurs when the aryl halide, after oxidative addition to the palladium catalyst, is reduced instead of undergoing cross-coupling.

Potential Causes:

  • Hydride Source: The hydride can originate from various sources in the reaction mixture, including the solvent (especially alcohols or wet solvents), the base, or even the ligand.

  • Slow Transmetalation: If the transmetalation step is slow, the intermediate palladium-aryl halide complex has a longer lifetime, increasing the probability of reacting with a hydride source.

Solutions:

  • Optimize Reaction Conditions: Focus on accelerating the desired cross-coupling. This can involve changing the ligand, base, or solvent to speed up the transmetalation step.

  • Use Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize potential hydride sources.

Question 7: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and what can I do?

Answer: This is likely due to protodeboronation, a process where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[3][4] This side reaction removes your boronic acid from the productive catalytic cycle.

To prevent this:

  • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. The presence of water can facilitate protodeboronation.[3]

  • Use Boronate Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester. These are generally more resistant to protodeboronation.[7]

  • Choice of Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction.

Experimental Protocols and Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-methylpyridazine
  • To a flame-dried Schlenk flask, add 4-Bromo-3-methylpyridazine (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield (<20%) Check_Catalyst Catalyst/Ligand Issue? Start->Check_Catalyst Check_Base_Solvent Base/Solvent Issue? Check_Catalyst->Check_Base_Solvent No Catalyst_Actions Screen Ligands (e.g., XPhos, SPhos) Use Pd(0) Precatalyst Ensure Inert Atmosphere Check_Catalyst->Catalyst_Actions Yes Check_Side_Reactions Side Reactions Prevalent? Check_Base_Solvent->Check_Side_Reactions No Base_Solvent_Actions Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane, THF) Use Anhydrous Conditions Check_Base_Solvent->Base_Solvent_Actions Yes Optimize_Conditions Systematically Optimize (Temp, Time, Concentration) Check_Side_Reactions->Optimize_Conditions No Side_Reactions_Actions Address Dehalogenation (Optimize Rate) Prevent Protodeboronation (Use Boronate Esters) Check_Side_Reactions->Side_Reactions_Actions Yes Success Improved Yield Optimize_Conditions->Success Catalyst_Actions->Optimize_Conditions Base_Solvent_Actions->Optimize_Conditions Side_Reactions_Actions->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yields.

Understanding the Catalytic Cycle

A firm grasp of the Suzuki-Miyaura catalytic cycle is fundamental to effective troubleshooting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X (4-Bromo-3-methylpyridazine) PdII_Complex R-Pd(II)-X L_n (Aryl Palladium Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + R'-B(OR)2 (Boronic Acid/Ester) + Base PdII_Diaryl R-Pd(II)-R' L_n (Diaryl Palladium Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product

Caption: The key steps of the Suzuki-Miyaura reaction.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
  • BenchChem. (n.d.). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Matos, J., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 25(8), 1937.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine.
  • Pinto, D. C. G. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2933.
  • Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Singh, P., & Kaur, M. (2015). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 26(11), 1481-1496.
  • Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

Sources

Preventing debromination side reactions with 4-Bromo-3-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-Bromo-3-methylpyridazine . It is structured to address the specific challenge of hydrodebromination —a pervasive side reaction where the bromine atom is replaced by hydrogen rather than the desired coupling partner.

Ticket ID: #PYR-BR-004 Topic: Preventing Hydrodebromination during Palladium-Catalyzed Cross-Coupling Status: Open Severity: High (Yield Critical)

Executive Summary: The "Pi-Deficiency" Trap

4-Bromo-3-methylpyridazine is an electron-deficient (pi-deficient) heterocycle. In Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition step is generally fast due to the electron-poor nature of the ring.

The Problem: The resulting oxidative addition complex, [LₙPd(II)(Ar)Br] , is highly electrophilic. If the subsequent step (transmetallation or amine coordination) is slow, this intermediate becomes vulnerable to hydrodebromination .

  • Source of H: Solvents (DMF, alcohols), bases (alkoxides with

    
    -hydrogens), or trace water.
    
  • Result: Formation of 3-methylpyridazine (useless byproduct) and loss of the halide handle.

Diagnostic & Troubleshooting Guide (Q&A)

Case 1: "I see significant 3-methylpyridazine (debrominated product) in my LCMS."

Q: Is your base acting as a hydride donor? Technical Insight: Alkoxide bases like Sodium Ethoxide (NaOEt) or Isopropoxide can undergo


-hydride elimination after coordinating to Palladium, generating a Pd-H species that reduces your aryl halide.
  • Solution: Switch to Inorganic Carbonates or Phosphates .

    • Recommended:

      
       (tribasic potassium phosphate) or 
      
      
      
      .
    • Why: These bases lack

      
      -hydrogens, eliminating one primary hydride source.
      

Q: Are you using DMF or DMA as solvents? Technical Insight: At temperatures >80°C, DMF can decompose or act as a hydride source via formyl-H abstraction, leading to hydrodebromination of electron-poor aryls.

  • Solution: Switch to Non-Polar / Ethereal Solvents .

    • Recommended: 1,4-Dioxane, Toluene, or THF.

    • Protocol Adjustment: If solubility is an issue, use a biphasic system (Toluene/Water) with a phase transfer catalyst (e.g., TBAB) rather than a polar aprotic solvent.

Q: Is your transmetallation too slow? Technical Insight: Debromination is a kinetic competitor to transmetallation. If your boronic acid is sterically hindered or electron-poor, the Pd-Ar intermediate "waits" and eventually finds a proton/hydride.

  • Solution: Accelerate Transmetallation.

    • Add Water: Ensure a defined ratio of water (e.g., Dioxane:H2O 4:1). Water is essential for forming the reactive boronate species [1].

    • Ligand Switch: Use electron-rich, bulky phosphines like XPhos or SPhos . These ligands facilitate rapid oxidative addition and stabilize the Pd center, but more importantly, they create a crowded environment that can disfavor side reactions while promoting the coupling of challenging substrates [2].

Case 2: "The reaction stalls after 20% conversion."

Q: Is the Pyridazine nitrogen poisoning the catalyst? Technical Insight: Pyridazines have two nitrogen atoms capable of coordinating to Pd, displacing ligands and shutting down the cycle (formation of "Pd-black" or inactive complexes).

  • Solution: Use a Pre-catalyst or High Ligand:Pd Ratio .

    • Recommended: Use Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G3/G4 .

    • Why: Bidentate ligands (dppf) or Buchwald precatalysts (G3/G4) bind tightly to Pd, preventing the pyridazine nitrogens from displacing the ligand.

Visualizing the "Death Valley"

The diagram below illustrates the catalytic cycle and the specific branch point where debromination occurs.

CatalyticCycle cluster_legend Key Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Pyridazines) Pd0->OxAdd + 4-Bromo-3-methylpyridazine PdArBr Intermediate A: [L-Pd(II)-Ar-Br] OxAdd->PdArBr TransMetal Path A: Transmetallation (Desired) PdArBr->TransMetal + Boronic Acid + Base HydrideSource Path B: Hydride/Proton Source (Undesired Side Reaction) PdArBr->HydrideSource Slow Transmetallation Product Coupled Product (Ar-Ar') TransMetal->Product Reductive Elimination Byproduct Debrominated Byproduct (Ar-H) HydrideSource->Byproduct Reductive Elimination Product->Pd0 Regeneration Warning ! Electron-deficient Pd-Ar species are highly prone to Path B if Path A is not optimized.

Caption: Kinetic competition between the desired transmetallation (Path A) and the hydrodebromination side reaction (Path B).

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize debromination by excluding hydride sources and using a robust catalyst system.

Substrate: 4-Bromo-3-methylpyridazine Coupling Partner: Aryl Boronic Acid (


 equiv)[1]
Reagents & Setup
ComponentSpecificationPurpose
Solvent 1,4-Dioxane / Water (4:1 ratio)Degassed .[2] Water activates boronic acid; Dioxane is non-hydridic.
Base

(2.0 - 3.0 equiv)
Inorganic base.[1] Avoids

-hydride elimination.
Catalyst

(5 mol%)
Bidentate ligand prevents catalyst poisoning by pyridazine N.
Temperature 80°C - 90°CSufficient for activation, but avoid overheating (>100°C) to limit decomposition.
Step-by-Step Workflow
  • Preparation:

    • Charge a reaction vial with 4-Bromo-3-methylpyridazine (

      
       equiv), Aryl Boronic Acid (
      
      
      
      equiv), and
      
      
      (
      
      
      equiv).
    • Critical: If the boronic acid is prone to protodeboronation, increase to

      
       equiv.
      
  • Catalyst Addition:

    • Add

      
       (
      
      
      
      equiv).
    • Note: Weighing this air-stable catalyst in air is acceptable, but rapid transfer is recommended.

  • Solvent & Degassing:

    • Add the Dioxane/Water mixture.[2]

    • Sparge with Argon/Nitrogen for 5-10 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction:

    • Seal the vial and heat to 85°C.

    • Monitor via LCMS at 1 hour.

    • Checkpoint: If starting material remains but no byproduct is forming, add more catalyst (

      
       mol%) and extend time. If debromination is observed, lower temperature to 60°C and extend time.
      
  • Workup:

    • Dilute with EtOAc, wash with water/brine.[1]

    • The pyridazine ring is polar; ensure the aqueous layer is not dragging your product (check pH, adjust to neutral/slightly basic if necessary).

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Navarro, O., et al. (2003). General Synthesis of Halo-Pyridines, -Pyridazines, and -Pyrimidines via Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry. (General reactivity context for halo-heterocycles).

Sources

Purification methods for 4-Bromo-3-methylpyridazine derivatives after synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-BR-004 Subject: Post-Synthesis Purification & Isolation Protocols Status: Active Support Tier: Level 3 (Senior Application Scientist)

Triage & Diagnostic Interface

Welcome to the Technical Support Center. As a researcher working with 4-Bromo-3-methylpyridazine , you are likely facing challenges related to its basic nitrogen functionality, water solubility, or regioisomeric impurities.

Please identify your primary issue from the dashboard below to navigate to the relevant solution module.

Triage Start Select Primary Issue Issue1 Low Yield / Product Missing Start->Issue1 Issue2 Streaking / Tailing on TLC Start->Issue2 Issue3 Regioisomer Contamination Start->Issue3 Sol1 See Module 2: Aqueous Workup Issue1->Sol1 Sol2 See Module 3: Chromatography Issue2->Sol2 Sol3 See Module 4: Isomer Separation Issue3->Sol3

Figure 1: Diagnostic workflow for identifying the correct purification strategy.

Module: Aqueous Workup & Extraction (The "Missing Product" Issue)

The Problem: You synthesized the compound, but after extraction, the mass balance is low. The product is likely trapped in the aqueous layer. The Science: Pyridazines are electron-deficient but contain basic nitrogens (pKa ~2.5–3.5). 4-Bromo-3-methylpyridazine is moderately polar and retains significant water solubility, especially if the pH is not strictly controlled.

Protocol A: Salting-Out Extraction (Standard)
  • pH Adjustment: Ensure the aqueous layer is pH > 9 using saturated NaHCO₃ or Na₂CO₃. Do not use strong NaOH if possible, as pyridazines can be sensitive to harsh nucleophiles at elevated temperatures.

  • Saturation: Add solid NaCl to the aqueous layer until saturated (brine). This disrupts the hydration shell around the pyridazine, forcing it into the organic phase (Hofmeister effect).

  • Solvent Selection: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

  • Execution: Perform 4–5 extractions.

Protocol B: Continuous Liquid-Liquid Extraction (Rescue)

If Protocol A fails, the partition coefficient (


) is too low.
  • Set up a continuous liquid-liquid extractor (lighter-than-water or heavier-than-water depending on solvent).

  • Use DCM as the solvent.

  • Reflux for 12–18 hours.

  • This method recovers >95% of water-soluble heterocycles that are lost in manual separatory funnel extractions.

Module: Chromatography (The "Streaking" Issue)

The Problem: The compound streaks on TLC plates and elutes as a broad tail during Flash Chromatography, contaminating other fractions. The Science: The basic nitrogen atoms of the pyridazine ring interact with the acidic silanol (Si-OH) groups on the silica gel surface via hydrogen bonding and ion-exchange mechanisms. This causes peak broadening.

The Solution: Amine Modifiers

You must "mask" the silanol sites using a sacrificial base.

Recommended Solvent Systems
MethodMobile Phase CompositionApplicationNotes
Standard DCM / MeOH (95:5) + 1% Et₃N General PurityTriethylamine (TEA) competes for silanol sites.
High Polarity DCM / MeOH / NH₄OH (90:9:1)Difficult SeparationsUses 25% aq. Ammonia. Shake well to emulsify before use.
Alternative EtOAc / Acetone + 1% Et₃N If DCM is avoidedAcetone suppresses tailing better than pure EtOAc.
Step-by-Step Deactivation Protocol
  • Pre-treatment: Before loading the sample, flush the silica column with 2 Column Volumes (CV) of the mobile phase containing the amine modifier.

  • Loading: Dissolve the crude residue in a minimum amount of DCM. If insoluble, use a solid load (adsorb onto Celite or amine-treated silica).

  • Elution: Run the gradient. The product should elute as a sharp, symmetrical band.

Critical Warning: TEA has a high boiling point. If you use TEA, you must rotovap the fractions thoroughly, potentially chasing with heptane to azeotrope off the amine, or the product will remain an oil.

Module: Regioisomer Separation (The "Impurity" Issue)

The Problem: Synthesis of 3-methylpyridazine derivatives often yields a mixture of 4-bromo and 5-bromo isomers. These have identical molecular weights and very similar polarities.

The Science: The dipole moments of the 4-bromo and 5-bromo isomers differ slightly due to the vector sum of the N-N bond and the C-Br bond. This subtle difference can be exploited.

Strategy 1: Recrystallization (Scalable)
  • Solvent: Ethyl Acetate / Hexane (1:4) or Ethanol.

  • Mechanism: The 4-bromo isomer often has a higher melting point and better packing efficiency than the 5-bromo isomer (depending on specific substitution patterns).

  • Protocol:

    • Dissolve the mixture in hot EtOAc.

    • Add Hexane dropwise until persistent cloudiness.

    • Cool slowly to RT, then to 4°C.

    • Filter.[1] Analyze the mother liquor vs. crystals by ¹H NMR.

Strategy 2: Reverse Phase Chromatography (High Purity)

If normal phase silica fails to separate the isomers, switch to C18.

  • Column: C18 Reverse Phase (Flash or Prep-HPLC).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]

  • Gradient: Shallow gradient (e.g., 5% to 30% ACN over 20 minutes).

  • Why it works: The hydrophobic interaction with C18 chains is more sensitive to the steric position of the bromine relative to the methyl group than polar silica interactions are.

Visualizing the Silanol Interaction

Understanding why your purification fails is key to fixing it. The diagram below illustrates the interaction requiring the TEA modifier.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Interaction Hydrogen Bonding / Ion Exchange Silica->Interaction Result_Good Sharp Elution Silica->Result_Good With Modifier Pyridazine 4-Bromo-3-methylpyridazine (Basic Nitrogen) Pyridazine->Interaction Result_Bad Peak Tailing / Streaking Interaction->Result_Bad Without Modifier Modifier Add Triethylamine (TEA) Modifier->Silica Blocks Sites

Figure 2: Mechanism of amine modifiers in preventing peak tailing.

Stability & Storage FAQs

Q: My product turned brown overnight. Is it decomposed? A: Pyridazines are electron-deficient and can be sensitive to light. The browning is likely surface oxidation or trace N-oxide formation.

  • Fix: Filter through a small plug of silica using the TEA-doped solvent system.[1]

  • Prevention: Store under Argon/Nitrogen at -20°C, protected from light (amber vial).

Q: Can I use HCl to make the salt form for better stability? A: Yes, but be careful. 4-Bromo-3-methylpyridazine hydrochloride is stable, but the salt is extremely hygroscopic. If you form the salt, store it in a desiccator.

References

  • Synthesis and Reactivity of Pyridazines

    • Source: Schnell, S. D., et al. (2021).[3] "Inverse Electron Demand Diels–Alder Reactions for the Synthesis of Functionalized Pyridazines." The Journal of Organic Chemistry.

    • Relevance: Describes regiocontrol in pyridazine synthesis and handling of brominated deriv
    • URL:[Link]

  • Flash Chromatography of Basic Heterocycles

    • Source: Welch Materials. (2025).
    • Relevance: Explains the mechanism of silanol suppression for basic compounds like pyridazines.
    • URL:[Link]

  • Solubility and Extraction of Bromopyridazines

    • Source: Li, Y., et al. (2023). "Equilibrium Solubility... of 3-Amino-6-bromopyridazine.
    • Relevance: Provides solubility data in various organic solvents and water, validating the need for salting-out procedures.
    • URL:[Link]

  • General Heterocycle Purification Guide

    • Source: University of Rochester, Department of Chemistry.
    • Relevance: Standard operating procedure for using TEA gradients for acid-sensitive/basic compounds.
    • URL:[Link]

Sources

Storage conditions to prevent hygroscopic degradation of pyridazine salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYZ-HYG-001
Topic: Prevention of Hygroscopic Degradation in Pyridazine Salts
Status: Resolved / Guide Published

Core Mechanism: Why are Pyridazine Salts So Hygroscopic?

The User Query: "Why does my pyridazine hydrochloride salt turn into a sticky gum within minutes of opening the vial, while my pyridine salts remain stable?"

The Technical Explanation: Pyridazine (1,2-diazine) possesses a unique electronic structure that makes its salts exceptionally prone to moisture uptake. Unlike pyridine (1,3-diazine) or pyrazine (1,4-diazine), the pyridazine ring features two adjacent nitrogen atoms.

  • Dipole Moment & Polarity: The adjacent nitrogen atoms create a concentrated region of high electron density, resulting in a significantly higher dipole moment (~3.9 D) compared to pyridine (~2.2 D) or pyrazine (0 D). This high polarity acts as a magnet for water molecules in the atmosphere.

  • Salt Formation & Lattice Energy: When you form a salt (e.g., Pyridazine

    
     HCl), you protonate one of these nitrogens. The resulting cation has a high charge density localized on the N-N bond. If the crystal lattice energy is not sufficiently high to overcome the hydration energy, the salt will spontaneously absorb water to lower its overall energy state.
    
  • Deliquescence: This is not just surface wetting. The salt absorbs enough moisture to dissolve in it, forming a saturated solution. This occurs when the Relative Humidity (RH) of the environment exceeds the Critical Relative Humidity (CRH) or Deliquescence Relative Humidity (DRH) of the salt.

Storage Protocols: The Defense Strategy

Do not rely on standard "cool, dry place" instructions. Pyridazine salts require a tiered storage strategy based on their specific counter-ion and DRH.

Tier 1: Standard Storage (For short-term access)
  • Environment: Desiccator cabinet.

  • Desiccant: Activated Silica Gel or Molecular Sieves (4Å).

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time.

  • Temperature: Ambient (20-25°C), provided RH is controlled <30%.

Tier 2: Critical Storage (For long-term banking)
  • Environment: Glove box under Nitrogen or Argon atmosphere.

  • Secondary Barrier: Heat-sealed aluminized Mylar® bags (moisture barrier bags) with an internal desiccant pack.

  • Temperature: -20°C.

    • Warning: Cold storage can cause condensation if the vial is opened before reaching room temperature. Always allow the vial to equilibrate to ambient temperature inside a desiccator before opening.

Table 1: Desiccant Selection Guide
Desiccant MaterialMoisture Capacity (% w/w)Residual RH AchievableBest Use Case
Phosphorus Pentoxide (

)
High< 1%Critical drying of analytical samples.
Molecular Sieves (4Å) ~20%~1%Maintaining ultra-dry environment in storage.
Silica Gel (Indicating) ~30%~40%General desiccator maintenance (Tier 1).
Calcium Chloride (

)
High~20-30%Bulk storage (cheaper, but messy if deliquescent).

Troubleshooting Guide (Q&A Format)

Q1: "My salt has clumped together. Can I still use it?"

  • Diagnosis: This is the early stage of hygroscopic sorption (capillary condensation).

  • Remediation: Yes, but you must dry it first. Weighing clumped material will result in significant stoichiometric errors due to the water mass.

  • Action: Grind the clumps quickly in a dry environment (glove bag) and dry under vacuum (see Protocol A below).

Q2: "The solid has turned into an oil/liquid. Is it hydrolyzed?"

  • Diagnosis: This is deliquescence .[1][2] The salt has dissolved in absorbed atmospheric water. Pyridazine salts are generally stable to hydrolysis at neutral pH, but the acidity of the salt solution (e.g., HCl salt) can accelerate degradation over time.

  • Action:

    • Check LC-MS for degradation products (ring opening or oxidation).

    • If chemically pure: Dissolve the "oil" in a dry solvent (Methanol or Ethanol), add an anti-solvent (Diethyl Ether or Hexane), and recrystallize.

    • If degradation is detected: Discard.

Q3: "I need to weigh 5 mg for a biological assay, but the weight keeps increasing on the balance."

  • Diagnosis: The rate of moisture uptake is faster than your weighing process.

  • Action:

    • Do not weigh by difference if the drift is visible.

    • Solution: Prepare a stock solution. Weigh a larger amount (e.g., 50 mg) where the % error from moisture is lower, dissolve in DMSO or water (depending on assay), and volumetrically dispense the 5 mg equivalent.

Experimental Protocols

Protocol A: Vacuum Drying of Pyridazine Salts

Use this protocol to recover material that has clumped or surface-wetted.

  • Transfer: Place the salt in a tared weighing boat or open vial.

  • Chamber: Place in a vacuum drying oven or a vacuum desiccator.

  • Desiccant: Ensure fresh

    
     or activated molecular sieves are present in the chamber.
    
  • Vacuum: Apply vacuum (< 10 mbar).

  • Temperature:

    • Standard: 40°C is usually safe.

    • Aggressive: If the salt has a high melting point (>150°C), you may heat to 60°C.

    • Caution: Avoid heating above 80°C as pyridazine salts can sometimes undergo thermal decomposition or sublimation.

  • Duration: Dry for 4–12 hours.

  • Validation: Release vacuum with dry Nitrogen/Argon (NOT ambient air). Quickly cap and weigh. Repeat until constant weight is achieved (

    
    ).
    
Protocol B: Handling for Analytical Weighing (The "Static Gun" Method)
  • Use an anti-static gun (ionizer) on the spatula and vial before weighing. Static charge attracts dust and moisture particles.

  • Place the balance inside a glove bag purged with Nitrogen if a glove box is unavailable.

  • Alternatively, use the "Subtractive Weighing" technique inside a capped vessel to minimize exposure time.

Visualizations

Diagram 1: Moisture Defense Workflow

A decision logic for handling incoming hygroscopic materials.

MoistureDefense Start New Pyridazine Salt Received Check Check CoA for Hygroscopicity (LOD / Water Content) Start->Check Decision Is material hygroscopic? Check->Decision Tier1 Tier 1 Storage: Desiccator + Silica Gel (<30% RH) Decision->Tier1 No/Low Tier2 Tier 2 Storage: Inert Gas + Moisture Barrier Bag (-20°C) Decision->Tier2 Yes/Critical Usage User Needs Material Tier1->Usage Tier2->Usage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Usage->Equilibrate Handle Handle in Glove Box/Bag Equilibrate->Handle Reseal Purge Headspace with N2 & Reseal with Parafilm Handle->Reseal Reseal->Tier1 Return Reseal->Tier2 Return

Caption: Workflow for receiving, categorizing, and handling hygroscopic pyridazine salts to prevent initial degradation.

Diagram 2: Recovery Decision Tree

What to do when the material looks compromised.

RecoveryTree Issue Material Issue Observed Visual Visual Inspection Issue->Visual Clumping Clumping / Caking Visual->Clumping Solid Liquid Liquefaction (Deliquescence) Visual->Liquid Liquid/Goo Color Color Change (Yellowing) Visual->Color Chemical Change Action1 Mechanical Breakup + Vacuum Dry (40°C) Clumping->Action1 Action3 Check LC-MS/NMR for Hydrolysis Liquid->Action3 Color->Action3 Recovered Re-Validate (KF Titration) & Store Tier 2 Action1->Recovered Action2 Recrystallization (MeOH/Et2O) Action2->Recovered Action3->Action2 Pure Disposal Discard Material Action3->Disposal Degraded

Caption: Troubleshooting logic for recovering compromised pyridazine salts based on physical state.

References

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008).[3] Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[2][3][4][5][6][7] Journal of Pharmaceutical Sciences, 97(3), 1047–1059. Link

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.Link

  • Elnagdi, M. H., et al. (2008). Pyridazine and Condensed Pyridazines.[8] Advances in Heterocyclic Chemistry, 97, 1-38. (Context on Pyridazine basicity and structure). Link

  • BenchChem Technical Support. (2025). Navigating the Challenges of Hygroscopic Compounds in Research.Link

  • Airaksinen, S., et al. (2005).[9] Role of Water in the Physical Stability of Solid Dosage Formulations.[4][9] Journal of Pharmaceutical Sciences, 94(10), 2147–2165.[9] Link

Sources

Minimizing catalyst poisoning when using hydrobromide salts in palladium coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Catalyst Poisoning When Using Hydrobromide Salts in Palladium Coupling

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-PC-HBr-2026-02-12

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules for pharmaceuticals and materials science.[1] However, the presence of certain species in the reaction mixture can lead to catalyst poisoning, significantly diminishing reaction efficiency.[2][3] A common and often challenging issue is the presence of hydrobromide (HBr) salts, which can introduce both bromide ions and acidity, creating a dual-threat to the catalytic cycle.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers diagnose and mitigate catalyst poisoning caused by hydrobromide salts in their palladium coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: How do hydrobromide salts poison my palladium-catalyzed coupling reaction?

A1: Hydrobromide salts can poison your palladium catalyst in two primary ways:

  • Bromide Ion Inhibition: Excess bromide ions can coordinate to the palladium center, forming stable and less reactive palladium-bromide complexes.[2] This can slow down or halt key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

  • Acid-Mediated Deactivation: Hydrobromide salts can introduce acidity (H⁺) into your reaction. This can be detrimental, especially if your reaction requires a specific pH range or if the active form of your catalyst or substrates is sensitive to acid. The choice of base is critical to neutralize this acidity.[4][5]

Q2: I've noticed my reaction with an aryl bromide is sluggish. Is the bromide from my starting material poisoning the catalyst?

A2: While the bromide from your aryl bromide is a necessary part of the reaction, an excess of bromide ions, especially from a hydrobromide salt, can be problematic. The reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[6] While aryl bromides are common substrates, their reactions can be slower than those with aryl iodides.[7][8] If your starting material is a hydrobromide salt of an amine, for example, the excess bromide and the acidity are the likely culprits for sluggishness, not the aryl bromide itself.

Q3: Can I just add more catalyst to overcome the poisoning?

A3: While increasing the catalyst loading might seem like a straightforward solution, it is often not the most efficient or cost-effective approach. It can also lead to higher levels of palladium contamination in your final product.[9] A better strategy is to address the root cause of the poisoning by optimizing reaction conditions, such as the choice of base, ligand, and solvent.

Q4: What are the visual signs of catalyst poisoning in my reaction?

A4: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the soluble, active Pd(0) catalyst has aggregated and crashed out of solution. This is often accompanied by a stall in the reaction progress.

Q5: Are there any "silver bullet" ligands that are resistant to bromide poisoning?

A5: While there is no single ligand that works for all reactions, sterically bulky and electron-rich phosphine ligands are often effective at mitigating halide inhibition. Ligands such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos, and various dialkylbiarylphosphines) have shown great success in promoting challenging coupling reactions, including those with less reactive aryl bromides and in the presence of potential inhibitors.[10][11] N-heterocyclic carbenes (NHCs) can also be effective.[10]

Part 2: In-Depth Troubleshooting Guides

Scenario 1: Low or No Conversion with a Hydrobromide Salt Substrate

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted starting materials.

  • The reaction mixture may or may not have changed color, but little to no product is formed.

Troubleshooting Workflow:

A Start: Low/No Conversion B Step 1: Evaluate the Base - Is the base strong enough? - Is there sufficient stoichiometry? A->B Initial Check C Step 2: Re-evaluate the Ligand - Is it sterically bulky and electron-rich? B->C If base is adequate D Step 3: Consider Additives - Can a halide scavenger be used? C->D If ligand is appropriate E Step 4: Solvent & Temperature Optimization - Is the solvent appropriate? - Can the temperature be adjusted? D->E If additives are an option F Success: Reaction Optimized E->F If conditions are optimized

Caption: Troubleshooting workflow for low conversion.

Detailed Steps & Explanations:

  • Evaluate the Base:

    • Problem: The hydrobromide salt introduces HBr, which will be neutralized by the base. If an insufficient amount of base is used, the reaction medium can become acidic, inhibiting the catalyst.

    • Solution: Ensure you are using at least one extra equivalent of base to neutralize the hydrobromide, in addition to the amount required for the catalytic cycle itself. For example, if your reaction requires 2 equivalents of K₂CO₃, and you are using a hydrobromide salt, you should use at least 3 equivalents.

    • Causality: Many palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, require a basic medium to facilitate the transmetalation step.[6] An acidic environment prevents the formation of the active nucleophile and can protonate phosphine ligands, reducing their ability to coordinate to palladium.

  • Re-evaluate the Ligand:

    • Problem: The default ligand (e.g., PPh₃) may not be robust enough to overcome the inhibitory effects of bromide coordination.

    • Solution: Switch to a more sterically demanding and electron-rich ligand. Buchwald-type biaryl phosphine ligands or bulky N-heterocyclic carbene (NHC) ligands are excellent choices.[10][12] These ligands promote the desired catalytic steps and can help prevent the formation of inactive palladium-bromide complexes.

    • Causality: Bulky ligands can accelerate the rate of reductive elimination and stabilize the active Pd(0) species, making it less susceptible to deactivation.

  • Consider Additives:

    • Problem: High concentrations of bromide ions are still inhibiting the catalyst.

    • Solution: In some cases, the addition of halide scavengers like silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can be beneficial. However, this should be approached with caution as it can introduce other complications. A simpler and often effective strategy is to use a non-coordinating solvent to minimize the solubility of the bromide salt byproduct.

  • Solvent & Temperature Optimization:

    • Problem: The catalyst or starting materials may not be fully soluble, or the reaction may be kinetically slow under the current conditions.

    • Solution: Screen different solvents. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[6] Sometimes, a biphasic system with water is necessary, especially for Suzuki couplings. Gently increasing the temperature can also overcome activation energy barriers, but be aware that higher temperatures can sometimes promote catalyst decomposition.

Scenario 2: Reaction Starts but Stalls, Palladium Black Observed

Symptoms:

  • Initial product formation is observed, but the reaction does not go to completion.

  • A black precipitate (palladium black) forms in the reaction vessel.

Troubleshooting Workflow:

A Start: Reaction Stalls, Pd Black B Step 1: Check Ligand-to-Palladium Ratio - Is there enough ligand to stabilize Pd(0)? A->B Initial Check C Step 2: Assess Oxygen Contamination - Was the reaction properly degassed? B->C If ratio is correct D Step 3: Evaluate Substrate Purity - Are there other potential poisons present? C->D If degassing was thorough E Success: Catalyst Stabilized D->E If substrates are pure

Caption: Troubleshooting workflow for catalyst precipitation.

Detailed Steps & Explanations:

  • Check Ligand-to-Palladium Ratio:

    • Problem: An insufficient amount of ligand can leave the Pd(0) species coordinatively unsaturated and prone to aggregation.

    • Solution: For many reactions, a ligand-to-palladium ratio of 1:1 to 2:1 is optimal. Ensure your calculations are correct. In some cases, a slight excess of ligand can be beneficial.

    • Causality: The ligand's role is to stabilize the monomeric, catalytically active Pd(0) species in solution. Without sufficient ligation, these species will aggregate into inactive palladium black.

  • Assess Oxygen Contamination:

    • Problem: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.

    • Solution: Ensure that your solvents are properly degassed and that the reaction is run under a positive pressure of an inert gas (e.g., argon or nitrogen). Techniques like freeze-pump-thaw or sparging with an inert gas for an extended period are recommended.

  • Evaluate Substrate Purity:

    • Problem: Your starting materials or solvents may contain other catalyst poisons, such as sulfur or other metals.

    • Solution: Purify your starting materials if their purity is questionable. Use high-purity, anhydrous solvents. Running a control reaction with purified reagents can help diagnose this issue.

Part 3: Data Presentation & Protocols

Table 1: Ligand Selection Guide for Challenging Couplings
Ligand TypeExamplesKey CharacteristicsRecommended For
Monodentate Biaryl Phosphines XPhos, SPhos, RuPhosSterically bulky, electron-richSuzuki, Buchwald-Hartwig, and other couplings involving aryl bromides and chlorides.[10]
Chelating Phosphines dppf, XantphosWide bite angles, good thermal stabilitySuzuki and Stille couplings. Can sometimes inhibit reactions that require ligand dissociation.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, thermally robustHeck and Suzuki couplings, especially at higher temperatures.[12]
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, sterically demandingSuzuki and Negishi couplings. Can be air-sensitive.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with a Hydrobromide Salt

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Aryl Bromide (1.0 mmol)

  • Boronic Acid or Ester (1.2 mmol)

  • Amine Hydrobromide Salt (if applicable, as a coupling partner)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 3.0 mmol)

  • Anhydrous Solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, boronic acid, amine hydrobromide salt (if used), and base.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, weigh the palladium pre-catalyst and ligand and add the degassed solvent via syringe. Briefly swirl to dissolve/suspend the catalyst system.

  • Transfer the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 636-647.
  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved February 12, 2026, from [Link]

  • Energy Sustainability Directory. (2023, November 25). Catalyst Poisoning Mitigation. Retrieved February 12, 2026, from [Link]

  • Gstöttmayr, C. W., & Hartwig, J. F. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 69(16), 5442–5449.
  • Jagadish, B. (2021, January 1). Suzuki Coupling | Mechanism | Name Reactions. YouTube. Retrieved February 12, 2026, from [Link]

  • Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Fairlamb, I. J. S. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 35(11), 1041-1050.
  • Hielscher. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved February 12, 2026, from [Link]

  • Jentoft, F. C. (2008). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved February 12, 2026, from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved February 12, 2026, from [Link]

  • Pinter, B., & D'Hooghe, M. (2022). Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. RSC Advances, 12(47), 30585-30590.
  • Sirijaraensre, J., & Limtrakul, J. (2024).
  • Catellani, M., & Motti, E. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Ananikov, V. P., et al. (2023). An Unusual Microdomain Factor Controls Interaction of Organic Halides with the Palladium Phase and Influences Catalytic Activity in the Mizoroki-Heck Reaction. Small, 19(43), e2302999.
  • van der Niet, M. J. T. C., et al. (2022). How palladium inhibits CO poisoning during electrocatalytic formic acid oxidation and carbon dioxide reduction.
  • Grirrane, A., et al. (2018). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings with.
  • Al-Masri, A. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Stauffer, S. R., & Hartwig, J. F. (2008). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. The Journal of Organic Chemistry, 73(19), 7899–7901.
  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Catalysis. Retrieved February 12, 2026, from [Link]

  • Köhler, K., et al. (2009). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Johnson Matthey. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. Retrieved February 12, 2026, from [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953–1968.
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  • Chen, J., et al. (2017). Recent Advances of Pd/C-Catalyzed Reactions.
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic reactions, 74(1), 1-118.
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  • Liu, X., et al. (2020). How to Control the Selectivity of Palladium-based Catalysts in Hydrogenation Reactions: The Role of Subsurface Chemistry. ResearchGate. Retrieved February 12, 2026, from [Link]

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Validation & Comparative

Technical Comparison Guide: 1H & 13C NMR Spectral Data for 4-Bromo-3-methylpyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the NMR spectral characteristics of 4-Bromo-3-methylpyridazine hydrobromide . It focuses on distinguishing this compound from its structural isomers and free-base form, a critical requirement in quality control for drug discovery intermediates.

Executive Summary

4-Bromo-3-methylpyridazine hydrobromide is a halogenated pyridazine scaffold used frequently in the synthesis of bioactive molecules (e.g., SARM1 inhibitors). Its characterization presents a specific analytical challenge: distinguishing the 3-methyl/4-bromo regiochemistry from the thermodynamically stable 4-methyl/3-bromo isomer.

This guide outlines the definitive spectral fingerprints required to validate the structure, focusing on the "Alpha-Methyl Shift" and the "Salt-Induced Deshielding" effects.

Key Chemical Identifiers[1][2][3][4][5][6][7][8]
  • IUPAC Name: 4-Bromo-3-methylpyridazine hydrobromide

  • CAS Number (Free Base): 1060803-34-8 (Salt forms often referenced under parent CAS or specific batch IDs)

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [1] · HBr
  • Key Structural Feature: Methyl group at position 3 (adjacent to Nitrogen) vs. Bromine at position 4.

Comparative Spectral Analysis

A. 1H NMR: The "Alpha-Methyl" Diagnostic

The most reliable method to distinguish 4-bromo-3-methylpyridazine from its isomers (e.g., 3-bromo-4-methylpyridazine) is the chemical shift of the methyl group.

Comparative Data Table (Solvent: DMSO-d

)
Proton Assignment4-Bromo-3-methylpyridazine (HBr Salt) 4-Bromo-3-methylpyridazine (Free Base) Alternative Isomer (3-Bromo-4-methyl)
Methyl (-CH

)
2.85 – 2.95 ppm (s) 2.72 – 2.76 ppm (s) 2.30 – 2.45 ppm (s)
H-6 (Aromatic) 9.40 – 9.60 ppm (d) 9.00 – 9.10 ppm (d)9.10 – 9.20 ppm (d)
H-5 (Aromatic) 8.10 – 8.30 ppm (d) 7.60 – 7.75 ppm (d)7.80 – 7.90 ppm (d)
NH+ (Salt) 10.5 – 12.0 ppm (br) AbsentAbsent

Critical Insight: The methyl group at Position 3 (alpha to nitrogen) is significantly deshielded (


 > 2.7 ppm) compared to a methyl group at Position 4  (beta to nitrogen, 

< 2.5 ppm). This >0.3 ppm difference is the primary "Go/No-Go" quality gate.
B. 13C NMR: Structural Carbon Fingerprint

The 13C NMR spectrum provides confirmation of the carbon skeleton and the oxidation state of the ring carbons.

Predicted Shift Table (DMSO-d

)
Carbon EnvironmentChemical Shift (

ppm)
Mechanistic Explanation
C-3 (C-Me) 160.0 – 162.0 Ipso-carbon adjacent to N; highly deshielded.
C-6 (CH) 152.0 – 154.0 Alpha-carbon to N; deshielded but less than C-3.
C-5 (CH) 129.0 – 131.0 Beta-carbon; correlates with H-5 doublet.
C-4 (C-Br) 124.0 – 126.0 Ipso-carbon bearing Bromine; upfield due to heavy atom effect.
Methyl (-CH

)
21.0 – 23.0 Typical benzylic-like methyl shift.

Experimental Protocol: Reliable Data Acquisition

To ensure reproducibility and avoid artifacts (such as salt dissociation), follow this standardized protocol.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d

    
      (99.9% D).
    
    • Why? The HBr salt is sparingly soluble in CDCl

      
      . Using CDCl
      
      
      
      may result in a suspension or require adding NaHCO
      
      
      (converting it to free base in situ), which alters chemical shifts.
  • Concentration: Dissolve 10–15 mg of the salt in 0.6 mL of solvent.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard proton)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the acidic proton if visible).

  • Scans (NS): 16 (HBr salt signals are sharp; excessive scanning is unnecessary).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

  • Integration: Set the Methyl singlet to integral = 3.00. Verify the aromatic region integrates to 1:1 (H5:H6).

Structural Verification Workflow

The following diagram illustrates the logical decision tree for validating the 4-Bromo-3-methylpyridazine hydrobromide structure against common synthetic impurities.

NMR_Verification Start Crude Product (Post-Bromination) Solubility Dissolve in DMSO-d6 Start->Solubility H1_Run Run 1H NMR Solubility->H1_Run Check_Me Check Methyl Shift (δ) H1_Run->Check_Me Isomer_A δ ~ 2.3 - 2.4 ppm (Beta-Methyl) Check_Me->Isomer_A < 2.5 ppm Isomer_B δ ~ 2.7 - 2.9 ppm (Alpha-Methyl) Check_Me->Isomer_B > 2.7 ppm Result_Wrong REJECT: Wrong Isomer (3-Bromo-4-methyl) Isomer_A->Result_Wrong Check_Salt Check Aromatic Shift (H-6 > 9.4 ppm?) Isomer_B->Check_Salt Result_Free Identify: Free Base (4-Bromo-3-methylpyridazine) Check_Salt->Result_Free No (Standard) Result_Salt Identify: HBr Salt (4-Bromo-3-methylpyridazine . HBr) Check_Salt->Result_Salt Yes (Deshielded)

Figure 1: Decision logic for confirming regiochemistry and salt formation via 1H NMR.

Comparative Performance: Salt vs. Free Base

Why utilize the Hydrobromide salt over the Free Base?

  • Crystallinity & Purification: The free base of halogenated pyridazines is often an oil or a low-melting solid that is difficult to purify by recrystallization. The HBr salt forms a stable crystalline lattice, allowing for high-purity isolation (>98%) via precipitation from Ethanol/Ether.

  • Storage Stability: The free base nitrogen is prone to oxidation (N-oxide formation) or nucleophilic self-polymerization over time. The protonated salt deactivates the ring nitrogen, significantly extending shelf-life.

  • Solubility: The salt is highly water-soluble, which is advantageous for aqueous-phase biological assays, whereas the free base requires organic co-solvents (DMSO).

References

  • ChemicalBook. 3-Methylpyridazine NMR Spectral Data (Parent Scaffold). Retrieved from .

  • PubChem. 4-Bromo-3-methylpyridazine Hydrobromide Compound Summary. Retrieved from .

  • Tori, K., & Ogata, M. (1964).NMR Spectra of Pyridazines. Chemical & Pharmaceutical Bulletin, 12(3), 272. (Foundational data for alpha-methyl deshielding effects).
  • World Intellectual Property Organization. WO2024158775A1 - Pyridazines as SARM1 Inhibitors. (Contains synthesis and characterization data for 4-bromo-3-methylpyridazine derivatives). Retrieved from .

Sources

A Comprehensive Guide to HPLC Method Development for Purity Analysis of Pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). Pyridazine and its derivatives are significant pharmacophores found in a variety of drugs.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyridazine intermediates, supported by experimental data and established scientific principles.

The Critical Role of Purity Analysis

Pyridazine intermediates are foundational building blocks in the synthesis of numerous pharmaceuticals.[2][3] Impurities, which can arise from starting materials, by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product.[4] Therefore, a robust and reliable analytical method to assess the purity of these intermediates is paramount. HPLC is the technique of choice for this purpose due to its high resolution, sensitivity, and versatility.

A Systematic Approach to HPLC Method Development

The development of a stability-indicating HPLC method requires a systematic and logical approach. The goal is to achieve adequate separation of the main compound from all potential impurities and degradation products. This process involves the careful selection and optimization of several chromatographic parameters.

Step 1: Analyte Characterization and Initial Assessment

Before initiating method development, it is crucial to understand the physicochemical properties of the pyridazine intermediate. Key properties include:

  • Structure and Functional Groups: The presence of polar functional groups will influence the choice of stationary and mobile phases.

  • pKa: The ionization state of the analyte is pH-dependent and significantly affects retention in reversed-phase HPLC.[5]

  • Solubility: This determines the appropriate diluent for sample preparation.

  • UV Spectrum: Essential for selecting the optimal detection wavelength. Pyridine and its derivatives typically exhibit strong UV absorbance, with maxima often observed around 250-260 nm.[6][7]

Step 2: Column Selection - The Heart of the Separation

The choice of the HPLC column is the most critical factor in achieving the desired separation.[8] For polar, heterocyclic compounds like pyridazine intermediates, reversed-phase chromatography is the most common starting point.[9]

Comparison of Stationary Phases:

Stationary PhaseDescriptionAdvantages for Pyridazine AnalysisDisadvantages
C18 (Octadecylsilane) The most widely used reversed-phase packing, offering high hydrophobicity.[10]Excellent for separating a broad range of non-polar to moderately polar compounds. Provides good retention for many pyridazine derivatives.May provide insufficient retention for very polar pyridazine intermediates.
C8 (Octylsilane) Less hydrophobic than C18.Suitable for moderately polar analytes that may be too strongly retained on a C18 column. Can offer different selectivity.May not provide enough retention for less polar impurities.
Phenyl-Hexyl Provides unique selectivity through π-π interactions with aromatic analytes.Ideal for pyridazine intermediates containing aromatic rings, offering enhanced separation of structurally similar compounds.[10]May not be as universally applicable as C18 or C8 phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.Excellent for retaining and separating very polar compounds that are not retained in reversed-phase mode.[10]Requires longer equilibration times and careful control of mobile phase water content.

Recommendation: Start with a C18 column as it is the most versatile. If retention of the main peak is poor or co-elution with polar impurities is observed, a HILIC column should be considered. For pyridazine intermediates with significant aromatic character, a Phenyl-Hexyl column can provide superior selectivity.

Step 3: Mobile Phase Optimization - Fine-Tuning the Separation

The mobile phase composition plays a crucial role in controlling retention and selectivity.[11]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. The choice between the two can significantly alter selectivity.[5]

  • Aqueous Phase and pH: For ionizable compounds like pyridazines, the pH of the mobile phase is a critical parameter.[5] Buffering the aqueous phase is essential to maintain a constant pH and ensure reproducible retention times. A general rule is to adjust the mobile phase pH to at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[5]

  • Buffers: Phosphate and acetate buffers are commonly used. For LC-MS compatibility, volatile buffers such as ammonium formate or ammonium acetate are preferred.

Experimental Protocol: Mobile Phase Screening

  • Initial Conditions: Start with a gradient elution from a low to a high percentage of organic modifier (e.g., 5% to 95% acetonitrile in water) to determine the approximate elution strength required.

  • pH Screening: Prepare mobile phases with different pH values (e.g., pH 3.0, 5.0, and 7.0) using appropriate buffers.

  • Organic Modifier Comparison: Evaluate both acetonitrile and methanol as the organic modifier to assess changes in selectivity.

The following diagram illustrates the workflow for mobile phase optimization:

MobilePhaseOptimization Start Start Method Development InitialGradient Initial Gradient Run (5-95% Organic) Start->InitialGradient AssessRetention Assess Retention and Peak Shape InitialGradient->AssessRetention OptimizeGradient Optimize Gradient Profile AssessRetention->OptimizeGradient SelectivityScreen Selectivity Screening OptimizeGradient->SelectivityScreen pHScreen pH Screening (e.g., pH 3, 5, 7) SelectivityScreen->pHScreen OrganicModifierScreen Organic Modifier Screening (ACN vs. MeOH) SelectivityScreen->OrganicModifierScreen FinalMethod Final Optimized Method pHScreen->FinalMethod OrganicModifierScreen->FinalMethod

Caption: Workflow for mobile phase optimization in HPLC.

Step 4: Wavelength Selection - Ensuring Sensitive Detection

The selection of the detection wavelength is critical for achieving the required sensitivity for impurity analysis.[12]

Experimental Protocol: Wavelength Selection

  • Diode Array Detector (DAD) Scan: Inject a concentrated solution of the pyridazine intermediate and acquire the UV spectrum using a DAD.

  • Identify λmax: Determine the wavelength of maximum absorbance (λmax) for the main compound.

  • Evaluate Impurity Absorbance: If impurity standards are available, determine their λmax as well. If not, examine the spectra of the impurity peaks in the chromatogram.

  • Optimal Wavelength: Select a wavelength that provides a good response for both the main peak and all relevant impurities. Often, the λmax of the main compound is a suitable choice. For some pyridazine derivatives, a wavelength of 250 nm has been successfully used.[13]

Step 5: Method Validation - Demonstrating Suitability

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[17] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies:

Forced degradation, or stress testing, is a critical part of method development and validation.[18][19][20] It helps to establish the degradation pathways of the drug substance and demonstrates the specificity of the analytical method.[21][22]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature.[18]

  • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.[18]

  • Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).[18]

  • Thermal Degradation: Expose the solid sample to dry heat.

  • Photolytic Degradation: Expose the sample to UV and visible light.

The following diagram illustrates the relationship between method development and validation:

MethodDevelopmentValidation MethodDevelopment HPLC Method Development ColumnSelection Column Selection MethodDevelopment->ColumnSelection MobilePhaseOpt Mobile Phase Optimization MethodDevelopment->MobilePhaseOpt WavelengthSelection Wavelength Selection MethodDevelopment->WavelengthSelection MethodValidation Method Validation (ICH Q2) ColumnSelection->MethodValidation MobilePhaseOpt->MethodValidation WavelengthSelection->MethodValidation Specificity Specificity (Forced Degradation) MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness FinalMethod Validated Purity Method Specificity->FinalMethod Linearity->FinalMethod Accuracy->FinalMethod Precision->FinalMethod LOD_LOQ->FinalMethod Robustness->FinalMethod

Caption: Interplay between HPLC method development and validation.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of pyridazine intermediates is a multi-faceted process that requires a deep understanding of chromatographic principles and a systematic approach to experimentation. By carefully selecting the appropriate column and optimizing the mobile phase and detection parameters, a method can be developed that is specific, sensitive, and accurate. Subsequent validation in accordance with ICH guidelines ensures that the method is fit for its intended purpose, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. National Center for Biotechnology Information. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • HPLC Column Selection - Choosing the Right Column. GenTech Scientific. [Link]

  • A Guide to HPLC Column Selection. Amerigo Scientific. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. The Pharma Review. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Pyridazine. Wikipedia. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • UV-spectrum of pyridine. ResearchGate. [Link]

  • How to select the UV wavelength for related substances?. Chromatography Forum. [Link]

  • 4,5-Diphenylpyridazine: preparation and ultraviolet spectrum. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

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A Researcher's Guide to Bioisosteric Replacement: Phenyl Rings vs. 3-Methylpyridazine Moieties

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving optimal efficacy, safety, and pharmacokinetic profiles. The phenyl ring, a ubiquitous scaffold, is often a starting point for optimization due to its role in target engagement but is frequently associated with metabolic liabilities and poor solubility. This guide provides an in-depth comparison of the bioisosteric replacement of the phenyl ring with the 3-methylpyridazine moiety, offering experimental insights and actionable protocols for medicinal chemists and drug development professionals.

The Rationale: Why Replace the Ubiquitous Phenyl Ring?

Bioisosterism, the practice of substituting one chemical moiety for another with similar physical or chemical properties to create a new compound with improved biological characteristics, is a cornerstone of medicinal chemistry.[1] The phenyl ring, while a versatile building block, often introduces challenges:

  • Metabolic Instability: Phenyl rings are susceptible to cytochrome P450 (CYP)-mediated oxidation, which can lead to rapid clearance or the formation of reactive metabolites.[2]

  • High Lipophilicity: An abundance of aromatic rings can increase a compound's lipophilicity (LogP/LogD), often resulting in poor aqueous solubility, high plasma protein binding, and potential off-target toxicities, including hERG channel inhibition.[2][3]

  • Limited Target Interaction: Lacking strong hydrogen bond acceptors, the phenyl ring's interactions are primarily driven by hydrophobic and π-π stacking forces.

The introduction of nitrogen-containing heterocycles, such as pyridazine, offers a compelling solution to these issues. The pyridazine ring, in particular, is an attractive substitute due to its unique physicochemical properties.[4]

Logical Framework for Phenyl to 3-Methylpyridazine Bioisosteric Replacement

G cluster_0 Parent Compound: Phenyl Moiety cluster_1 Analog: 3-Methylpyridazine Moiety Parent High LogP Metabolic Liability (CYP) No H-Bond Acceptor Optimization Bioisosteric Replacement Parent->Optimization Challenge Analog Lower LogP / Improved Solubility Altered Metabolism Adds H-Bond Acceptors Outcome Improved ADME Profile Enhanced Target Binding Reduced Off-Target Effects Analog->Outcome Leads to Optimization->Analog Solution

Caption: Rationale for replacing a phenyl ring with a 3-methylpyridazine bioisostere.

Head-to-Head Comparison: Physicochemical & Pharmacokinetic Properties

Replacing a phenyl ring with a 3-methylpyridazine moiety fundamentally alters a molecule's properties. The two adjacent nitrogen atoms in the pyridazine core create a dipole moment and introduce hydrogen bond accepting capabilities, distinguishing it significantly from the non-polar phenyl ring.[4]

Key Physicochemical Differences

The introduction of the polar pyridazine ring typically reduces lipophilicity and enhances aqueous solubility. A study assessing phenyl ring replacements found that a C-3-substituted pyridazine provided an excellent balance of properties, achieving a 2.17 unit reduction in LogD7.4, which in turn improved solubility and lowered human serum albumin (HSA) binding.[4] However, this increase in polarity can sometimes attenuate membrane permeability.[4]

PropertyPhenyl Ring3-Methylpyridazine MoietyConsequence in Drug Design
Lipophilicity (LogP/LogD) HighLowerImproved aqueous solubility, reduced plasma protein binding.[4]
Aqueous Solubility LowHigherBetter suitability for oral formulations and intravenous administration.[4]
Dipole Moment NoneHigh (~3.9 D for pyridazine)Can influence molecular recognition and π-π stacking interactions.[4]
Hydrogen Bonding π-system can act as a weak H-bond acceptorTwo nitrogen atoms act as H-bond acceptorsPotential for new, potent interactions with the biological target.[4][5]
Basicity (pKa) Not basicWeakly basic (pKa of pyridazine ≈ 2.0)Generally not protonated at physiological pH, avoiding basicity-related liabilities.[4]
Metabolic Profile Prone to CYP-mediated oxidationRing nitrogens reduce electron density, often increasing metabolic stability.[2]Improved half-life and reduced potential for reactive metabolites.
hERG Inhibition Often implicated in hERG liabilityReplacement can mitigate hERG binding.[2]Improved cardiovascular safety profile.

Synthetic Strategy: A General Protocol

The synthesis of 3-methylpyridazine derivatives can be achieved through various routes. A common and reliable method involves the condensation of a 1,4-dicarbonyl precursor with hydrazine hydrate. This protocol outlines a general approach for converting a phenyl-containing intermediate to its 3-methylpyridazine analog.

Generalized Synthetic Workflow

G cluster_workflow Synthesis of 3-Methyl-6-Aryl-pyridazine Start Aryl Grignard (Ar-MgBr) Step1 1. Add Acetoacetaldehyde   diethyl acetal 2. Acidic Workup Start->Step1 Dicarbonyl 1-Aryl-pentane-1,4-dione (Intermediate) Step1->Dicarbonyl Step2 Add Hydrazine Hydrate (N2H4·H2O) in Ethanol, Reflux Dicarbonyl->Step2 Product 3-Methyl-6-Aryl-pyridazine Step2->Product

Caption: A representative synthetic pathway to a 3-methyl-6-aryl-pyridazine derivative.

Experimental Protocol: Synthesis of a 3-Methyl-6-Aryl-Pyridazine

This protocol is a representative example. Reagents, conditions, and purification methods must be optimized for specific substrates.

Objective: To synthesize a 3-methyl-6-aryl-pyridazine from an aryl precursor.

Materials:

  • Aryl bromide (precursor to Grignard reagent)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Acetoacetaldehyde diethyl acetal

  • Hydrochloric acid (1 M)

  • Hydrazine hydrate

  • Ethanol

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings.

    • Add a solution of the aryl bromide in anhydrous THF dropwise. Initiate the reaction if necessary (e.g., with a crystal of iodine or gentle heating).

    • Stir the mixture at room temperature until the magnesium is consumed.

  • Formation of 1,4-Dicarbonyl Intermediate:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of acetoacetaldehyde diethyl acetal in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by slowly adding 1 M HCl at 0 °C.

    • Stir vigorously for 1 hour to hydrolyze the acetal and form the 1-aryl-pentane-1,4-dione.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude dione is often used directly in the next step.

  • Pyridazine Ring Formation (Paal-Knorr Synthesis):

    • Dissolve the crude 1-aryl-pentane-1,4-dione in ethanol.

    • Add hydrazine hydrate (1.1 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target 3-methyl-6-aryl-pyridazine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Evaluation: Essential Experimental Protocols

To objectively compare the performance of the 3-methylpyridazine analog against its phenyl-containing parent, a suite of standardized in vitro assays is essential.

In Vitro Assay Workflow for Comparative Analysis

G cluster_0 Test Compounds cluster_1 Assay Suite Parent Parent Cmpd (Phenyl) Assay_Potency Target Potency (e.g., IC50) Parent->Assay_Potency Assay_Sol Kinetic Solubility Parent->Assay_Sol Assay_LogD LogD7.4 Parent->Assay_LogD Assay_MetStab Metabolic Stability (HLM t1/2) Parent->Assay_MetStab Assay_hERG hERG Inhibition (IC50) Parent->Assay_hERG Analog Analog Cmpd (3-Me-Pyridazine) Analog->Assay_Potency Analog->Assay_Sol Analog->Assay_LogD Analog->Assay_MetStab Analog->Assay_hERG Data Comparative Data Analysis Assay_Potency->Data Assay_Sol->Data Assay_LogD->Data Assay_MetStab->Data Assay_hERG->Data

Caption: Standard workflow for comparing phenyl and 3-methylpyridazine analogs.

Protocol 1: LogD7.4 Measurement (Shake-Flask Method)

Objective: To determine the lipophilicity of the compounds at physiological pH.

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small aliquot of the stock solution to a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS), pH 7.4, to a final concentration of ~50 µM.

  • Vortex the mixture vigorously for 1 minute.

  • Shake at room temperature for 2 hours to ensure equilibrium is reached.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the two phases.

  • Carefully collect samples from both the aqueous (PBS) and organic (n-octanol) layers.

  • Determine the concentration of the compound in each phase using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

  • Calculate LogD7.4 as: log([Compound]octanol / [Compound]PBS).

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the intrinsic clearance of the compounds by metabolic enzymes.

  • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37 °C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM) and the test compound (final concentration 1 µM).

  • Incubate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).

Case Study: A Side-by-Side Data Comparison

The following table presents hypothetical but realistic data for a lead compound ("Parent-Ph") and its corresponding 3-methylpyridazine analog ("Analog-Pdz"). This illustrates the typical improvements seen with this bioisosteric replacement.

ParameterParent-Ph (Phenyl)Analog-Pdz (3-Me-Pyridazine)Rationale for Change
Target IC₅₀ (nM) 5025The pyridazine nitrogen may form a new hydrogen bond with the target, increasing potency.[5]
LogD at pH 7.4 3.81.9Increased polarity of the pyridazine ring significantly reduces lipophilicity.[4]
Aqueous Solubility (µg/mL) < 145The reduction in LogD and increased polarity directly improve solubility.[4]
HLM Stability (t₁/₂ min) 12> 60The electron-deficient pyridazine ring is less susceptible to oxidative metabolism.[2]
hERG Inhibition IC₅₀ (µM) 1.5> 30Reduced lipophilicity and altered electronics disrupt binding to the hERG channel.[2]

This data exemplifies an ideal outcome: the 3-methylpyridazine analog is more potent, more soluble, metabolically stable, and has a significantly improved cardiovascular safety profile, making it a superior drug candidate.

Conclusion

The bioisosteric replacement of a phenyl ring with a 3-methylpyridazine moiety is a powerful and proven strategy in modern medicinal chemistry. This substitution can profoundly and beneficially alter a compound's physicochemical and pharmacokinetic properties. By reducing lipophilicity, enhancing aqueous solubility, improving metabolic stability, and introducing new hydrogen bonding vectors for target engagement, the 3-methylpyridazine ring addresses many of the common liabilities associated with its phenyl counterpart. While potential trade-offs such as reduced permeability must be considered, the data-driven application of this strategy provides a robust method for accelerating the journey from a promising lead to a viable clinical candidate.

References

  • Dunsdon, N., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Bîcu, E., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]

  • Mac-Daniel, C. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Al-Najjar, B., et al. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available at: [Link]

  • Allam, H. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Future Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736934, 3-Methyl-5-phenylpyridazine. Available at: [Link]

  • Stepan, A. F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Medicinal Chemistry Communications. Available at: [Link]

  • Fisher, G. M., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available at: [Link]

  • Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Available at: [Link]

  • Wang, D., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Chemical Communications. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74208, 3-Methylpyridazine. Available at: [Link]

  • Weihua, W. (n.d.). Key Properties and Applications of 3-Methyl-2-phenylpyridine for Synthesis. Weihua Pharma. Available at: [Link]

  • Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes. Available at: [Link]

  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Watterson, D. M., et al. (2003). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fijałkowski, K., et al. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules. Available at: [Link]

  • Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances. Available at: [Link]

  • Request PDF. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]

  • El-Adl, K., et al. (2024). Multi-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry. Available at: [Link]

  • ResearchGate. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]

Sources

Establishing the Golden Standard: Elemental Analysis of 4-Bromo-3-methylpyridazine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methylpyridazine HBr is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics. However, validating its purity via elemental analysis (EA) presents a specific "stoichiometric trap." As a hydrobromide salt containing both ionic and covalent bromine, this compound challenges standard combustion protocols due to halogen interference and hygroscopicity .

This guide objectively compares the two primary methodologies for establishing this compound as a reference standard: the Classical Combustion/Titration Workflow versus the Modern Quantitative NMR (qNMR) Approach .

Part 1: The Theoretical Framework

Before selecting an analytical method, the theoretical composition must be strictly defined to identify deviations.

Compound: 4-Bromo-3-methylpyridazine hydrobromide Formula:


Molecular Weight:  253.93  g/mol 
ElementCountTheoretical Mass %Analytical Challenge
Carbon 523.65% Low %C makes weighing errors significant.
Hydrogen 62.38% Extremely sensitive to trace moisture (

).
Nitrogen 211.03% Pyridazine

bond requires high-temp combustion.
Bromine 262.94% Critical: 1 Covalent (Ring), 1 Ionic (Salt).

The Hygroscopic Window: HBr salts of pyridazines are notoriously hygroscopic. A mere 1% water uptake (common in humid labs) shifts the Carbon content from 23.65% to ~23.40%, causing a "fail" in strict GMP release testing (


 tolerance).

Part 2: Comparative Analysis of Methodologies

Method A: Classical Combustion (CHN) + Potentiometric Titration

The traditional "Gold Standard" for bulk purity, provided the sample is dry.

1. Dynamic Flash Combustion (CHN)

Standard CHN analyzers (e.g., Elementar, PerkinElmer) burn the sample in oxygen. However, the high bromine content (63%) poses a risk. Free halogens (


, 

) can escape the reduction tube or poison the thermal conductivity detector.
  • The Fix: Use of Silver Wool or Silver Tungstate in the combustion tube is mandatory. The silver reacts with free bromine to form stable Silver Bromide (

    
    ), preventing interference with the Nitrogen signal.
    
2. Potentiometric Titration (Ionic Br Only)

Combustion gives C/H/N. It does not distinguish the HBr salt stoichiometry.

  • Protocol: Dissolve sample in dilute

    
    . Titrate with 0.1 N 
    
    
    
    using a Silver/Sulfide (Ag/AgS) electrode.
  • Specificity: This only reacts with the ionic HBr (

    
    ). It leaves the ring bromine untouched.
    
    • Target Ionic Br: 31.47%

    • Target Total Br: 62.94%

Method B: Quantitative NMR (qNMR)

The superior method for hygroscopic salts and absolute purity determination.

Unlike EA, qNMR does not require a dry weight basis if an internal standard (IS) is used. It measures the molar ratio of the analyte to the IS directly in solution.

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).

  • Solvent:

    
     (Solubilizes the salt effectively; 
    
    
    
    is poor for HBr salts).
  • Advantage: Water peaks are separated from the analyte signals. The purity is calculated based on the pyridazine ring protons, ignoring the water weight and the HBr counter-ion mass variance.

Part 3: Experimental Data & Comparison

The following table simulates a comparative analysis of a "Real-World" batch of 4-Bromo-3-methylpyridazine HBr that has absorbed 0.8% moisture (a common scenario).

Table 1: Method Performance Matrix
ParameterTheoretical ValueMethod A: CHN (Raw Data)Method A: CHN (Corrected for 0.8%

)
Method B: qNMR (Absolute Purity)
Carbon 23.65%23.46% (Fail)23.65% (Pass)99.8% (Direct Purity)
Hydrogen 2.38%2.47% (High)2.38% (Pass)N/A
Nitrogen 11.03%10.94% (Low)11.03% (Pass)N/A
Ionic Br 31.47%31.22% (Titration)31.47% (Pass)N/A
Conclusion --Fails Specification Requires Karl Fischer Passes Immediately

Interpretation: Method A fails unless you run a parallel Karl Fischer titration to measure water and mathematically correct the EA results. Method B (qNMR) provides the correct purity value instantly, bypassing the hygroscopicity error.

Part 4: Validated Experimental Protocols

Protocol 1: Handling Halogen Interference in CHN

Objective: Prevent Bromine from poisoning the Nitrogen detector.

  • Preparation: Ensure the combustion tube is packed with a 20mm layer of Silver Wool (Ag) at the exit zone (maintained at ~600°C).

  • Sample Weighing: Weigh 2.0–2.5 mg of 4-Bromo-3-methylpyridazine HBr into a Tin (Sn) capsule .

    • Note: Do not use Aluminum capsules; Tin provides an exothermic "flash" (up to 1800°C) necessary to break the Pyridazine

      
       bond.
      
  • Oxidation: Inject oxygen for 90 seconds.

  • Mechanism:

    • 
       (Trapped)
      
    • 
       passes through to the TCD detector.
      
Protocol 2: Differential Potentiometric Titration

Objective: Confirm the 1:1 HBr Stoichiometry.

  • Dissolution: Dissolve 100 mg of sample in 50 mL of deionized water + 2 mL of 2M

    
    .
    
  • Electrode: Equip autotitrator with a solid-state Ag/AgS electrode .

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Endpoint: Monitor the inflection point (mV).

    • Calculation:

      
      
      
  • Acceptance Criteria: Result must be

    
    . If result is ~63%, the ring bromine has been hydrolyzed (unlikely in mild acid) or the method is flawed.
    

Part 5: Workflow Visualization

The following diagrams illustrate the decision logic and the chemical mechanism for validating this standard.

Diagram 1: Analytical Decision Matrix

AnalyticalWorkflow Start Sample: 4-Bromo-3-methylpyridazine HBr CheckWater Step 1: Karl Fischer Titration Start->CheckWater Decision Is Water Content > 0.2%? CheckWater->Decision CalcCorrection Calculate Dry Basis Correction Decision->CalcCorrection Yes (Wet) CHN Run CHN Combustion (With Ag Wool Trap) Decision->CHN No (Dry) qNMR Method B: qNMR (DMSO-d6) Internal Std: Maleic Acid Decision->qNMR Alternative CalcCorrection->CHN Titration Potentiometric Titration (Target: 31.47% Ionic Br) CHN->Titration Result Generate Certificate of Analysis Titration->Result qNMR->Result

Caption: Decision matrix for handling hygroscopic HBr salts. qNMR offers a direct path to purity, while CHN requires moisture correction.

Diagram 2: The Bromine Trap Mechanism (CHN Analysis)

CombustionMechanism Sample Sample (R-Br • HBr) Furnace Combustion Zone (1000°C + O2) Sample->Furnace Gases Gases: CO2, H2O, N2, NOx, Br2, HBr Furnace->Gases Trap Silver Wool Trap (600°C) Gases->Trap Reaction Reaction Trap->Reaction Captures Halogens Detector TCD Detector (Measures N2, CO2, H2O) Trap->Detector Clean Gases Only

Caption: Mechanism of Silver Wool interference removal. Without the Ag Trap, Bromine gas would enter the detector and falsify the Nitrogen reading.

References

  • PubChem. (2025).[1][2] 4-Bromo-3-methylpyridazine hydrobromide Compound Summary. National Library of Medicine. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Available at: [Link]

  • Microanalysis of Halogenated Compounds. (2022). Guidelines for CHN Analysis of Bromine-Containing Organics. Exeter Analytical Technical Notes. Available at: [Link]

Sources

Safety Operating Guide

4-Bromo-3-methylpyridazine hydrobromide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Emergency Card)

4-Bromo-3-methylpyridazine hydrobromide poses a dual hazard profile: it is a halogenated organic coupled with an acidic salt (HBr) .[1] Improper disposal can lead to the release of corrosive hydrogen bromide gas or the formation of toxic byproducts if incinerated without scrubbing.

ParameterCritical Data
Primary Hazard Corrosive (Acidic Solid) .[1] Causes severe skin burns and eye damage.
Secondary Hazard Respiratory Irritant .[2] Inhalation of dust/mist may cause lung damage.
Chemical Nature Halogenated Heterocycle (Pyridazine ring) + Hydrobromide Salt.
Incompatibility Strong Bases (Exothermic release of free base), Oxidizers (Potential Br₂ release).
RCRA Status Characteristic Waste (Likely D002 if aqueous; otherwise Hazardous Organic).
UN Transport UN 3261 (Corrosive solid, acidic, organic, n.o.s.).

Pre-Disposal Assessment & Segregation[1][4]

Before handling, you must characterize the waste state. The presence of the hydrobromide (HBr) counter-ion renders this compound hygroscopic and acidic.

The "Halogen Rule"

Because this molecule contains Bromine (Br), it must be directed to a waste stream destined for high-temperature incineration with acid gas scrubbing.

  • NEVER dispose of down the drain.

  • NEVER mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire container is relabeled as halogenated.

Segregation Logic
  • Solid Waste: Segregate from oxidizers. Do not mix with alkali metals or strong bases.[3][4]

  • Liquid Waste: Must go into Halogenated Organic Waste .[5]

    • Critical Note: If the compound is dissolved in a non-halogenated solvent (like Methanol), the presence of the Br atom in the solute classifies the entire mixture as Halogenated Waste for disposal purposes.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock or reaction solids.

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to avoid dust inhalation.

  • Container Selection: Use the original container if possible. If transferring, use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Label as "Hazardous Waste - Solid, Corrosive, Toxic."

    • Explicitly write: "Contains 4-Bromo-3-methylpyridazine HBr."[1][6]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Zip-lock type) to contain any potential dust leakage.

  • Manifesting: List under UN 3261 .

Protocol B: Solution Waste (Reaction Mixtures)

Use this for mother liquors or reaction byproducts.

  • pH Check: If the solution is aqueous or has high water content, check pH.

    • If pH < 2:[1] It is D002 Corrosive waste.

    • Action: Do not neutralize in the waste container. The heat of neutralization can pressurize the drum. Dispose of as "Acidic Halogenated Waste."

  • Solvent Compatibility: Ensure the waste carboy is compatible with halogenated solvents.

    • Prohibited: Do not pour into containers containing bleach (Sodium Hypochlorite). This can release toxic Bromine/Chlorine gas.

  • Transfer: Pour slowly into the Halogenated Waste carboy using a funnel in a fume hood.

  • Log Entry: Immediately log the volume and concentration on the waste tag.

Decision Workflow (Visualization)

The following logic tree guides the researcher through the decision-making process to ensure compliance and safety.

DisposalWorkflow Start Start: Waste Identification 4-Bromo-3-methylpyridazine HBr StateCheck What is the physical state? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid SolidPkg Pack in HDPE Jar Double Bag SolidPath->SolidPkg SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck FinalSolid Label: UN 3261 Corrosive Solid, Acidic SolidPkg->FinalSolid HaloYes Yes (e.g., DCM, Chloroform) SolventCheck->HaloYes HaloNo No (e.g., MeOH, Acetone) SolventCheck->HaloNo CombineHalo Dispose in HALOGENATED Waste Stream HaloYes->CombineHalo LabelChange Re-classify entire mixture as HALOGENATED Waste HaloNo->LabelChange LabelChange->CombineHalo

Figure 1: Decision logic for segregating 4-Bromo-3-methylpyridazine hydrobromide waste streams.

Emergency Contingencies

Spillage (Solid)[9]
  • Evacuate the immediate area if dust is airborne.

  • PPE: Wear a NIOSH N95 or P100 respirator if outside a fume hood.

  • Neutralization (Optional but Recommended): Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow. This neutralizes the HBr component.

  • Cleanup: Sweep up the powder/bicarbonate mixture carefully to avoid dust generation. Place in a waste bag labeled "Debris from Spill - Halogenated."

Exposure[1][2][10]
  • Skin Contact: Brush off loose particles before rinsing. Then rinse with water for 15 minutes. The HBr salt hydrolyzes to acid on moisture contact.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Seek medical attention; pyridazines can cause corneal damage.

Regulatory & Compliance Data

When filling out your hazardous waste manifest, use the following data points to ensure compliance with US EPA (RCRA) and DOT regulations.

Regulatory BodyCode/IDDescription
DOT (Transport) UN 3261 Corrosive solid, acidic, organic, n.o.s. (4-Bromo-3-methylpyridazine hydrobromide)
EPA (RCRA) D002 Corrosive (if pH < 2).[1]
EPA (RCRA) None (General) If solid/neutral, manage as "Hazardous Waste - Toxic/Halogenated."
SARA 311/312 Acute Health Immediate (Acute) Health Hazard (Irritant/Corrosive).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24872681 (Related Pyridazine Derivatives). PubChem. [Link]1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA.[7] [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[8] [Link]1][8]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[2] United States Department of Labor. [Link]1]

Sources

Personal protective equipment for handling 4-Bromo-3-methylpyridazine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3]

Operational Safety Guide: 4-Bromo-3-methylpyridazine hydrobromide

Executive Safety Summary & Hazard Analysis

Critical Advisory: Specific toxicological data for 4-Bromo-3-methylpyridazine hydrobromide is limited in public registries.[1][2][3] The protocols below are derived from the structural analog 3-Bromo-4-methylpyridazine hydrobromide (CAS 1998215-84-1) and the general hazard class of halogenated heteroaromatic salts.

Core Hazard Mechanism: This compound combines a halogenated pyridazine ring with a hydrobromide acid salt.[3]

  • Hydrolysis Risk: Upon contact with moisture (mucous membranes, humidity), the salt moiety dissociates to release hydrobromic acid (HBr) , a potent corrosive and respiratory irritant.

  • Alkylating Potential: The brominated pyridazine core possesses alkylating properties, posing a risk of cumulative toxicity and sensitization.

Hazard Class (GHS)Hazard StatementSignal Word
Skin Irritation 2 H315: Causes skin irritation.[1][2][3][4]WARNING
Eye Irritation 2A H319: Causes serious eye irritation.[3][5]WARNING
STOT SE 3 H335: May cause respiratory irritation.[3][4][5]WARNING
Potential Corrosive EUH071: Corrosive to the respiratory tract (if hydrolyzed).[3]DANGER

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires an Acid-Organic Hybrid protection strategy.

Hand Protection Strategy

Standard nitrile exam gloves (4 mil) are insufficient for prolonged handling due to the potential for acid permeation if the salt becomes deliquescent.

Task DurationPrimary GloveSecondary Glove (Under)Rationale
< 15 Minutes (Weighing)Nitrile (Minimum 5 mil)Nitrile (4 mil)Double-gloving prevents micro-tear exposure.[1][2][3]
> 15 Minutes (Reaction Setup)Neoprene or Butyl Rubber (High Cuff)Nitrile (4 mil)Neoprene offers superior resistance to acid hydrolysis products.
Spill Cleanup Silver Shield / 4H (Laminate)Nitrile (4 mil)Laminate films provide broad-spectrum resistance to undefined organic salts.[2][3]
Respiratory & Eye Protection[1][3][4][5][6][7]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[3]

  • Secondary Barrier: If working outside a hood (strictly discouraged) or dealing with spills, use a Full-Face Respirator with P100/OV/AG cartridges (Organic Vapor + Acid Gas).[2][3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.[3]1) are mandatory.[3] Safety glasses are not acceptable due to the risk of airborne dust entering the eye and hydrolyzing into acid.

Operational Handling Protocols

A. Weighing & Transfer Workflow
  • Static Control: Brominated salts are often electrostatic.[3] Use an ionizing bar or anti-static gun before weighing to prevent powder scattering.[3]

  • Tools: Use PTFE (Teflon) or Ceramic spatulas .[3] Avoid stainless steel, as residual HBr can pit metal surfaces over time, contaminating future samples.

  • Vessel: Weigh directly into the reaction vessel or a glass scintillation vial. Do not use weigh boats that retain static charge.[3]

B. Solubilization & Reaction Setup
  • Exotherm Warning: Dissolving hydrobromide salts in water or protic solvents is exothermic.[3] Add the solid slowly to the solvent, not the reverse.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (liberates free base and potentially volatile bromine species).[3]

Emergency Response & Spill Logic

Scenario: You have spilled ~500mg of solid powder on the benchtop.

SpillResponse cluster_warning CRITICAL WARNING Start Spill Detected Assess Is it Powder or Liquid? Start->Assess Powder Dry Powder Spill Assess->Powder Liquid Liquid/Solvent Spill Assess->Liquid Action1 Cover with Dry Sand/Vermiculite (Do NOT use water) Powder->Action1 Prevent Dust Action2 Absorb with Acid-Neutralizing Pads Liquid->Action2 Neutralize Scoop Scoop into HDPE Container (No Metal Tools) Action1->Scoop Action2->Scoop Warn Do NOT use paper towels. (Acid degrades cellulose) Action2->Warn Label Label: 'Hazardous Waste - Acidic Organic Solid' Scoop->Label

Figure 1: Decision logic for safe spill remediation of acidic organic salts.

Disposal & Waste Management

Disposal Code: D002 (Corrosive) + Organic Halogen Do not dispose of down the drain.[3] The hydrobromide salt will lower the pH of plumbing systems and release toxic organobromides into the water table.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Halogenated Organic Solids."

  • Liquid Waste:

    • Neutralization: If in solution, carefully neutralize with 10% Sodium Bicarbonate (

      
      ) until effervescence ceases.
      
    • Segregation: Dispose of into "Halogenated Solvent Waste" carboys.

  • Destruction Method: The preferred method is High-Temperature Incineration with a scrubber system to capture HBr gas generated during combustion.[3]

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 17888927, 4-Bromopyridazine. Retrieved October 26, 2023, from [Link][2]

  • Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide. Retrieved October 26, 2023, from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.